molecular formula C6H5BrO2S B1374246 5-Bromo-2-methylthiophene-3-carboxylic acid CAS No. 1344027-40-2

5-Bromo-2-methylthiophene-3-carboxylic acid

Cat. No.: B1374246
CAS No.: 1344027-40-2
M. Wt: 221.07 g/mol
InChI Key: WYEYXOWAHAJXHE-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiophene-3-carboxylic acid is a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The carboxylic acid moiety allows for further functionalization via amide coupling or esterification reactions, while the bromine substituent enables metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl and heteroaryl groups . This makes the compound a key intermediate for constructing complex thiophene-containing scaffolds. Thiophene derivatives are extensively investigated in pharmaceutical research for their diverse biological activities . As a synthetic intermediate, this compound is instrumental in the development of novel molecules, including pyrazole-thiophene-based hybrids, which are of significant interest in drug discovery campaigns . The structure is also relevant in material science for the design of conjugated systems for electronic applications. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

5-bromo-2-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEYXOWAHAJXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344027-40-2
Record name 5-bromo-2-methylthiophene-3-carboxylic acid
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Foundational & Exploratory

5-Bromo-2-methylthiophene-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-methylthiophene-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-methylthiophene-3-carboxylic acid. As a functionalized heterocyclic compound, it represents a valuable building block for medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling and application of this versatile molecule. We will delve into its structural attributes, spectroscopic signature, and key chemical transformations, providing a framework for its strategic utilization in complex synthetic endeavors.

Compound Identification and Physicochemical Properties

5-Bromo-2-methylthiophene-3-carboxylic acid is a polysubstituted thiophene ring, featuring a bromine atom, a methyl group, and a carboxylic acid moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a desirable intermediate in the synthesis of complex molecular architectures.

Structural and Molecular Data

The fundamental identifiers and computed properties of the compound are summarized below.

IdentifierValueSource
IUPAC Name 5-bromo-2-methylthiophene-3-carboxylic acid[1]
Molecular Formula C₆H₅BrO₂S[1]
Molecular Weight 221.07 g/mol [2]
Canonical SMILES CC1=C(C=C(S1)Br)C(=O)O[1]
InChI Key WYEYXOWAHAJXHE-UHFFFAOYSA-N[1]
CAS Number Not directly available for the acid. The methyl ester derivative is registered under CAS 1259396-11-6.[3]
Physical Properties

Detailed experimental physical properties are not widely published. However, based on the properties of its isomers and related compounds, the following can be inferred:

  • Appearance : Likely a white to off-white or pale yellow crystalline solid.

  • Solubility : Expected to have low solubility in water and nonpolar organic solvents, but should be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, particularly in the presence of a base.

  • pKa : The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the thiophene ring and the bromine atom. The pKa is predicted to be in the range of 3-4.

Synthesis and Purification

While a specific, optimized synthesis for 5-Bromo-2-methylthiophene-3-carboxylic acid is not extensively documented in readily available literature, a plausible synthetic strategy can be designed based on established methodologies for thiophene functionalization. A common approach involves the regioselective bromination of a suitable 2-methylthiophene-3-carboxylic acid precursor or the introduction of the carboxyl group onto a pre-brominated thiophene scaffold.

A logical synthetic pathway could start from 2-methylthiophene, proceed through bromination, followed by metallation and carboxylation.

G cluster_0 Synthetic Workflow A 2-Methylthiophene B 2-Bromo-5-methylthiophene A->B Bromination (e.g., NBS in DMF) C Lithium Intermediate B->C Metal-Halogen Exchange (e.g., n-BuLi, -78 °C) D 5-Bromo-2-methylthiophene-3-carboxylic acid C->D Carboxylation (CO2 (s), then H3O+)

Caption: Plausible synthetic workflow for 5-Bromo-2-methylthiophene-3-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure and may require optimization for this specific substrate.

Step 1: Bromination of 2-Methylthiophene

  • Dissolve 2-methylthiophene (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C. The regioselectivity of this step is critical, as bromination can occur at the 5-position.

  • Allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting 2-bromo-5-methylthiophene by vacuum distillation or column chromatography.

Step 2: Carboxylation

  • Dissolve the purified 2-bromo-5-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise via syringe. The reaction is an exchange of bromine for lithium, directed by the methyl group to the 3-position.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Quench the reaction by pouring the mixture over crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature, then acidify with aqueous HCl (e.g., 1 M) to a pH of ~2.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis

  • ¹H NMR : The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm), a singlet for the thiophene proton at the 4-position (around 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR : The carbon NMR would display signals for the methyl carbon, the four thiophene ring carbons (two quaternary, two with attached protons), and the carboxylic carbon (typically in the 160-170 ppm range).

  • Infrared (IR) Spectroscopy : Key characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.

  • Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity. Predicted m/z values for various adducts have been calculated.[1]

Chemical Reactivity

The reactivity of 5-Bromo-2-methylthiophene-3-carboxylic acid is dictated by its three functional groups. The carboxylic acid allows for standard derivatization, while the C-Br bond is a handle for carbon-carbon bond formation.

G cluster_1 Reactivity Pathways Core 5-Bromo-2-methylthiophene-3-carboxylic acid Ester Ester Derivative Core->Ester Esterification (ROH, H+) Amide Amide Derivative Core->Amide Amidation (R2NH, Coupling Agent) ArylThiophene 5-Aryl-2-methylthiophene-3-carboxylic acid Core->ArylThiophene Suzuki Coupling (ArB(OH)2, Pd catalyst, Base)

Caption: Key reactivity pathways for 5-Bromo-2-methylthiophene-3-carboxylic acid.

Reactions of the Carboxylic Acid Group
  • Esterification : The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt. The methyl ester is a known derivative.[3]

  • Amidation : Amides can be formed by activating the carboxylic acid with coupling agents (e.g., DCC, EDC) followed by reaction with a primary or secondary amine.

Reactions at the C-Br Bond
  • Palladium-Catalyzed Cross-Coupling : The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters is a particularly powerful method for forming a C-C bond at this position, leading to 5-aryl or 5-heteroaryl derivatives.[4][5] Such reactions typically employ a Pd(0) catalyst, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene.[4] It is sometimes advantageous to protect the carboxylic acid group as an ester prior to coupling, as the free acid can potentially interfere with some catalytic systems.[6]

Applications in Research and Drug Development

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]

The specific substitution pattern of 5-Bromo-2-methylthiophene-3-carboxylic acid makes it a versatile intermediate for generating libraries of novel compounds for drug discovery. The ability to introduce diverse aryl or heteroaryl groups at the 5-position via Suzuki coupling, combined with the derivatization potential of the carboxylic acid at the 3-position, allows for systematic exploration of the structure-activity relationship (SAR) of new chemical entities. The incorporation of a thiophene moiety can modulate a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by influencing its lipophilicity and metabolic stability.[8] However, it is also noted that the metabolism of a thiophene ring can sometimes lead to reactive metabolites, a factor that requires consideration in drug design.[9]

Safety and Handling

  • Hazard Class : As a brominated carboxylic acid, this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 2-Bromo-5-methylthiophene-3-carboxylic acid. PubChem. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available from: [Link]

  • 5-bromo-2-methylthiophene-3-carboxylic acid (C6H5BrO2S). PubChemLite. Available from: [Link]

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available from: [Link]

  • methyl 5-bromo-2-methylthiophene-3-carboxylate. Chemsrc. Available from: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available from: [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. Medium. Available from: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available from: [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. Available from: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molbank. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-2-methylthiophene-3-carboxylic acid, a key building block in the development of novel pharmaceuticals and functional materials. The methodologies detailed herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and scalability.

Introduction and Strategic Importance

5-Bromo-2-methylthiophene-3-carboxylic acid is a versatile heterocyclic compound. Its structure, featuring a thiophene ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers multiple points for chemical modification. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry where thiophene derivatives are known to exhibit a wide range of biological activities.[1] The strategic placement of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation or other derivatizations.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid can be approached through several strategic disconnections. The most logical and commonly employed strategies involve either the direct bromination of a pre-functionalized thiophene ring or the construction of the carboxylic acid moiety onto a brominated thiophene precursor.

Strategy A: Electrophilic Aromatic Substitution (Bromination)

This approach hinges on the direct bromination of 2-methylthiophene-3-carboxylic acid. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[2] The directing effects of the substituents on the ring are crucial in determining the regioselectivity of the bromination. The methyl group at the 2-position is an activating group, directing electrophiles to the ortho and para positions (C3 and C5). The carboxylic acid group at the 3-position is a deactivating, meta-directing group. In the context of the five-membered thiophene ring, the activating effect of the methyl group and the inherent reactivity of the C5 position (para to the methyl group) are expected to dominate, leading to preferential bromination at the 5-position.[2]

G cluster_0 Strategy A: Electrophilic Bromination start 2-Methylthiophene-3-carboxylic acid reagent Brominating Agent (Br2 or NBS) product 5-Bromo-2-methylthiophene-3-carboxylic acid

Strategy B: Carboxylation of a Brominated Precursor

An alternative strategy involves the introduction of the carboxylic acid group onto a pre-existing 2,5-disubstituted thiophene ring. This is typically achieved through the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by quenching with carbon dioxide. This approach offers excellent control over the position of the carboxylic acid group. For the synthesis of our target molecule, this would entail starting with 2,5-dibromo-3-methylthiophene, selectively forming the organometallic at the 5-position, and then carboxylating. However, achieving selective metallation can be challenging. A more direct route would be the carboxylation of 5-bromo-2-methylthiophene.

G cluster_1 Strategy B: Carboxylation of a Brominated Precursor start_B 5-Bromo-2-methylthiophene intermediate_B Organometallic Intermediate reagent_B1 Organolithium Reagent (e.g., n-BuLi) reagent_B2 Carbon Dioxide (CO2) product_B 5-Bromo-2-methylthiophene-3-carboxylic acid

Recommended Synthetic Protocol: Electrophilic Bromination

Based on feasibility, atom economy, and procedural simplicity, the direct electrophilic bromination of 2-methylthiophene-3-carboxylic acid is the recommended approach. This method avoids the use of highly reactive and pyrophoric organolithium reagents and often proceeds with high regioselectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylthiophene-3-carboxylic acid≥98%Commercially AvailableStarting material.
Bromine (Br₂)ReagentStandard Chemical SupplierHighly corrosive and toxic. Handle with extreme care in a fume hood.
N-Bromosuccinimide (NBS)≥98%Standard Chemical SupplierA safer alternative to liquid bromine.
Glacial Acetic AcidACS GradeStandard Chemical SupplierSolvent for the reaction.
Sodium BisulfiteReagentStandard Chemical SupplierFor quenching excess bromine.
Diethyl EtherAnhydrousStandard Chemical SupplierFor extraction.
Brine (saturated NaCl solution)-Prepared in-houseFor washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard Chemical SupplierFor drying the organic phase.
Step-by-Step Experimental Procedure

Safety First: This procedure involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.070 mol) of 2-methylthiophene-3-carboxylic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Preparation of Brominating Agent: In the dropping funnel, prepare a solution of 11.2 g (0.070 mol) of bromine in 20 mL of glacial acetic acid. Alternative using NBS: A solution of 12.5 g (0.070 mol) of N-Bromosuccinimide in 50 mL of glacial acetic acid can be used.

  • Bromination Reaction: Slowly add the bromine solution dropwise to the stirred solution of 2-methylthiophene-3-carboxylic acid over a period of 30-45 minutes. The reaction is exothermic, and a slight temperature increase may be observed. Maintain the reaction temperature below 40 °C, using a water bath for cooling if necessary. After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate of the crude product should form. Stir the suspension for 15 minutes.

  • Quenching: To remove any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: The crude 5-Bromo-2-methylthiophene-3-carboxylic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield a crystalline solid.

Expected Yield and Characterization

A typical yield for this reaction is in the range of 70-85%. The purified product should be characterized by:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.

  • Mass Spectrometry: To determine the molecular weight and isotopic pattern of the brominated compound.

Mechanistic Insights: The "Why" Behind the "How"

The regioselective bromination at the 5-position is a direct consequence of the electronic properties of the substituted thiophene ring. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack at both the C2 and C5 positions through resonance.

G cluster_2 Reaction Mechanism Workflow start_M 2-Methylthiophene-3-carboxylic acid + Br+ intermediate_M Sigma Complex Intermediate product_M 5-Bromo-2-methylthiophene-3-carboxylic acid + H+

The methyl group at the 2-position is an electron-donating group, which further activates the ring towards electrophilic substitution and stabilizes the sigma complex, particularly when the attack occurs at the C5 position. Conversely, the carboxylic acid at the 3-position is an electron-withdrawing group, which deactivates the ring. The combined electronic effects strongly favor the electrophilic attack at the C5 position, leading to the desired product with high selectivity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase reaction time or slightly elevate the temperature (e.g., to 40-50 °C). Ensure the purity of the starting material.
Formation of Di-brominated ByproductsExcess brominating agent or prolonged reaction time.Use a stoichiometric amount of the brominating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is an oil or does not crystallizeImpurities present.Purify the crude product by column chromatography on silica gel before attempting recrystallization.
Inconsistent ResultsVariations in reagent quality or reaction conditions.Use high-purity reagents and maintain consistent control over temperature and reaction time.

Conclusion

The synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid via electrophilic bromination of 2-methylthiophene-3-carboxylic acid is a robust and reliable method suitable for laboratory-scale preparation. The procedure is straightforward, utilizes readily available reagents, and proceeds with high regioselectivity. By understanding the underlying reaction mechanism and potential pitfalls, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery and materials science endeavors.

References

  • Organic Syntheses. 3-bromothiophene. Available from: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • Google Patents. CN101987842A - Method for preparing 2-methyl thiophene derivatives.
  • National Institutes of Health. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Available from: [Link]

  • Royal Society of Chemistry. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available from: [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-methylthiophene-3-carboxylic acid

5-Bromo-2-methylthiophene-3-carboxylic acid is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. The thiophene ring is a well-established scaffold in numerous pharmacologically active compounds, and the specific arrangement of the bromo, methyl, and carboxylic acid functionalities on this molecule provides a versatile platform for further synthetic modifications. The bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the carboxylic acid group allows for amide bond formation and other derivatizations.

Accurate and unambiguous characterization of this molecule is paramount for its successful application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its structure, purity, and electronic properties. This guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-2-methylthiophene-3-carboxylic acid. In the absence of a complete, publicly available experimental dataset for this specific isomer, this guide will leverage established principles of spectroscopy and comparative data from its isomers to provide a robust, predictive analysis.

Molecular Structure and Isomeric Context

A clear understanding of the substitution pattern is crucial for interpreting the spectroscopic data. The target molecule has a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position of the thiophene ring.

Caption: Molecular structure of 5-Bromo-2-methylthiophene-3-carboxylic acid.

To provide a robust predictive analysis, we will draw comparisons with its isomers, for which some experimental data is available. The key isomers for comparison are:

  • 3-Bromo-5-methylthiophene-2-carboxylic acid

  • 2-Bromo-5-methylthiophene-3-carboxylic acid

The electronic and steric effects of the substituents in different positions will cause predictable variations in the spectroscopic signatures of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of 5-Bromo-2-methylthiophene-3-carboxylic acid is expected to show three distinct signals: one for the thiophene ring proton, one for the methyl protons, and one for the carboxylic acid proton.

Based on the analysis of substituent effects and data from related compounds, the following chemical shifts are predicted:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Thiophene-H (H4)~7.0 - 7.5Singlet (s)1HThe proton at the C4 position is a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing bromine at the adjacent C5 position and the methyl group at the C2 position.
Methyl Protons (-CH₃)~2.5 - 2.8Singlet (s)3HThe methyl group at the C2 position is adjacent to the sulfur atom and the carboxylic acid at C3. This environment will cause a downfield shift compared to a simple methylthiophene.
Carboxylic Acid Proton (-COOH)~12.0 - 13.5Broad Singlet (br s)1HThe carboxylic acid proton is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1]

Comparative Insight: For the isomer 3-Bromo-5-methylthiophene-2-carboxylic acid , the reported ¹H NMR spectrum in DMSO-d₆ shows a methyl signal at δ 2.47 ppm and a thiophene proton signal at δ 6.98 ppm.[2] For our target molecule, the thiophene proton (H4) is expected to be slightly downfield due to the influence of the adjacent bromine atom.

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected.

Carbon Predicted Chemical Shift (δ, ppm) Justification
Carboxylic Acid Carbonyl (C=O)~160 - 170The carbonyl carbon of a carboxylic acid is significantly deshielded.
Thiophene C2~140 - 150Attached to the electron-donating methyl group and the sulfur atom.
Thiophene C3~125 - 135Attached to the electron-withdrawing carboxylic acid group.
Thiophene C4~128 - 138The only carbon bearing a hydrogen atom, its chemical shift is influenced by the adjacent bromine.
Thiophene C5~110 - 120Directly attached to the electronegative bromine atom, leading to a significant upfield shift due to the heavy atom effect.
Methyl Carbon (-CH₃)~15 - 20A typical chemical shift for a methyl group attached to an aromatic ring.

Comparative Insight: The reported ¹³C NMR data for 3-Bromo-5-methylthiophene-2-carboxylic acid in CDCl₃ shows signals at δ = 15.3, 108.7, 125.5, 129.8, 141.4, and 156.3 ppm.[2] These can be tentatively assigned to the methyl, C3, C4, C2, C5, and carbonyl carbons, respectively. For our target molecule, the relative positions of the substituted carbons will be different, leading to a distinct chemical shift pattern.

Caption: Predicted NMR assignments for 5-Bromo-2-methylthiophene-3-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode Appearance
O-H (Carboxylic Acid)2500 - 3300StretchingVery broad and strong, often obscuring the C-H stretches.[3]
C-H (Aromatic/Methyl)2850 - 3100StretchingSharp peaks superimposed on the broad O-H stretch.
C=O (Carboxylic Acid)1680 - 1720StretchingStrong and sharp.[3]
C=C (Thiophene Ring)1400 - 1600StretchingMedium to strong intensity.
C-O (Carboxylic Acid)1210 - 1320StretchingStrong intensity.
C-Br500 - 600StretchingMedium to strong intensity in the fingerprint region.

The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding in the solid state or in concentrated solutions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Molecular Ion: The molecular formula of 5-Bromo-2-methylthiophene-3-carboxylic acid is C₆H₅BrO₂S. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

  • M⁺ (⁷⁹Br): m/z = 220

  • M⁺ (⁸¹Br): m/z = 222

The mass spectrum should show two peaks of approximately equal intensity at m/z 220 and 222.

Predicted Fragmentation Pattern: Electron ionization (EI) is expected to induce fragmentation. Key fragmentation pathways would likely involve:

  • Loss of a bromine atom (-Br): [M - Br]⁺, leading to a peak at m/z 141.

  • Loss of a hydroxyl radical (-OH): [M - OH]⁺, with isotopic peaks at m/z 203 and 205.

  • Loss of the carboxyl group (-COOH): [M - COOH]⁺, resulting in isotopic peaks at m/z 175 and 177.

  • Decarboxylation (-CO₂): [M - CO₂]⁺, with isotopic peaks at m/z 176 and 178.

M [M]⁺˙ m/z 220/222 M_Br [M-Br]⁺ m/z 141 M->M_Br - Br• M_OH [M-OH]⁺ m/z 203/205 M->M_OH - •OH M_COOH [M-COOH]⁺ m/z 175/177 M->M_COOH - •COOH M_CO2 [M-CO₂]⁺˙ m/z 176/178 M->M_CO2 - CO₂

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

For researchers aiming to acquire experimental data, the following general protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-methylthiophene-3-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR: Utilize a 400 MHz or higher field NMR spectrometer. A standard single-pulse sequence with 16-32 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence on a 100 MHz or higher spectrometer is recommended. A larger number of scans (e.g., 1024 or more) will likely be necessary to obtain a spectrum with adequate signal intensity.

IR Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid directly on the ATR crystal and ensure good contact.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. An accumulation of 16-32 scans at a resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Data Acquisition: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe for Electron Ionization (EI) analysis. Set the ionization energy to 70 eV and scan a mass range of approximately m/z 50-300.

Conclusion

References

  • Campaigne, E., & Bourgeois, R. (1954). 3-Substituted Thiophenes. VI. Substitution Reactions of 3-Thenoic Acid. Journal of the American Chemical Society, 76(9), 2445–2447.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][1]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][4]

  • Takeda, K., et al. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Pharmaceutical Society of Japan, 79(12), 1536-1540.

Sources

An In-depth Technical Guide to the Derivatives of 5-Bromo-2-methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-methylthiophene-3-carboxylic acid is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its intrinsic value stems from a unique trifecta of functional groups on the thiophene core: a carboxylic acid at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position. This specific arrangement offers orthogonal chemical handles for sequential and selective modifications, making it an ideal scaffold for constructing diverse molecular libraries. The electron-rich nature of the thiophene ring, coupled with the distinct reactivity of the carboxylic acid and the carbon-bromine bond, allows for a wide array of chemical transformations.[1][2] This guide provides a comprehensive exploration of the synthesis of key derivatives, detailing the underlying chemical principles and offering field-proven experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the parent molecule's properties is essential for rational derivative design.

Table 1: Physicochemical Properties of 5-Bromo-2-methylthiophene-3-carboxylic acid

PropertyValueReference
Molecular FormulaC₆H₅BrO₂S[3]
Molecular Weight221.07 g/mol [3]
IUPAC Name5-Bromo-2-methylthiophene-3-carboxylic acid[3]
CAS Number221061-14-9[3]
AppearanceSolid[4]

The reactivity of this scaffold is governed by its three key functional regions:

  • The Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification and amidation. Its acidity allows for salt formation, and it can be activated by a variety of coupling agents to facilitate reactions with nucleophiles.[1]

  • The C-Br Bond: The bromine atom at the 5-position is strategically located for participation in a multitude of palladium-catalyzed cross-coupling reactions.[1][5] This is the primary site for introducing aryl, heteroaryl, alkyl, and alkynyl substituents, enabling extensive exploration of the chemical space.

  • The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring itself influences the reactivity of its substituents.[2] The sulfur heteroatom can coordinate with metal catalysts, and the ring's electronic properties are tunable through the introduction of various groups via cross-coupling.[6]

Synthetic Pathways to Key Derivatives

The true utility of 5-Bromo-2-methylthiophene-3-carboxylic acid is realized in its capacity to serve as a launchpad for a variety of derivatives. The following sections detail the synthesis of the most common and valuable classes of these compounds.

Derivatization of the Carboxylic Acid Group

The most straightforward modifications involve the carboxylic acid moiety, typically to generate esters and amides. These reactions are often high-yielding and tolerant of the bromo-substituent, which can be reserved for subsequent cross-coupling reactions.

Esterification is commonly employed to mask the carboxylic acid, enhance solubility, or to act as a protecting group. A widely used and reliable method is the DCC/DMAP coupling system.

  • Causality Behind Experimental Choices: N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, intercepting the intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[5] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve the reactants while precipitating the dicyclohexylurea (DCU) byproduct, simplifying purification.[5][7]

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules and can act as a hydrogen bond donor and acceptor.[8] Thiophene carboxamides, in particular, have shown promise as anticancer and antimicrobial agents.[6][9][10]

  • Expert Insight: The choice of coupling agent is critical. While DCC/DMAP is effective, other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred in modern drug discovery due to higher yields, faster reaction times, and the formation of water-soluble byproducts, which simplifies purification. The reaction is typically run under an inert atmosphere to prevent side reactions with atmospheric moisture.

G cluster_start Starting Material cluster_reactions Primary Derivatization Pathways cluster_products Resulting Derivatives start 5-Bromo-2-methyl- thiophene-3-carboxylic acid ester Esterification (e.g., R-OH, DCC, DMAP) start->ester Carboxylic Acid Modification amide Amidation (e.g., R₂NH, Coupling Agent) start->amide Carboxylic Acid Modification suzuki Suzuki Coupling (e.g., R-B(OH)₂, Pd Catalyst, Base) start->suzuki C-Br Bond Modification ester_prod Esters ester->ester_prod amide_prod Amides amide->amide_prod suzuki_prod 5-Aryl/Vinyl Derivatives suzuki->suzuki_prod

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is ripe for palladium-catalyzed cross-coupling, a Nobel Prize-winning technology that has revolutionized organic synthesis. The Suzuki-Miyaura coupling is arguably the most utilized of these reactions due to the stability and commercial availability of the boronic acid coupling partners.[5][11][12]

This reaction forges a new carbon-carbon bond between the thiophene ring and an aryl or vinyl group, providing access to a vast array of biaryl and styrenyl derivatives.[13] These structures are prevalent in pharmaceuticals and organic electronic materials.

  • Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the active Pd(0) catalyst into the C-Br bond of the thiophene substrate.[11] This is followed by transmetalation, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[11]

  • Trustworthiness in Protocol Design: The choice of catalyst, base, and solvent system is crucial for success. Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this type of transformation.[1][5] A base, such as sodium or potassium carbonate, is essential for the transmetalation step.[1] A mixed solvent system, often containing water (e.g., toluene/ethanol/water), is frequently employed to dissolve both the organic substrate and the inorganic base.[1] It is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

Table 2: Representative Suzuki Coupling Reaction Conditions

ComponentExample Reagent/ConditionPurposeReference
Aryl Halide 5-Bromo-2-methylthiophene-3-carboxylic acid esterSubstrate[5]
Boronic Acid Phenylboronic acidCoupling Partner[14]
Catalyst Pd(PPh₃)₄C-C bond formation[1][5]
Base Na₂CO₃ or K₂CO₃Activates boronic acid[1]
Solvent Toluene/Ethanol/Water or Dioxane/WaterDissolves reactants[5][11]
Atmosphere Nitrogen or ArgonPrevents catalyst degradation[1]
Temperature 90-100 °CDrives reaction[1][5]

Applications of Derivatives

Derivatives of 5-Bromo-2-methylthiophene-3-carboxylic acid are of significant interest in drug discovery and development. The thiophene nucleus is considered a "privileged scaffold" and is present in numerous FDA-approved drugs across various therapeutic areas, including oncology, and infectious and cardiovascular diseases.[15]

  • Kinase Inhibitors: The thiophene scaffold is a common feature in molecules designed to inhibit protein kinases, which are critical targets in cancer therapy.[16][17][18] The ability to easily diversify the substitution on the thiophene ring via cross-coupling allows for the fine-tuning of interactions within the ATP-binding pocket of kinases.

  • Antimicrobial and Anticancer Agents: Thiophene carboxamides and other derivatives have demonstrated potent antibacterial, antifungal, and cytotoxic activities against cancer cell lines.[6][9][19][20]

  • Spasmolytic Agents: Certain ester derivatives have been synthesized and shown to possess good spasmolytic (antispasmodic) effects, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).[1][5]

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for the synthesis of representative derivatives.

Protocol 1: Synthesis of Ethyl 5-Bromo-2-methylthiophene-3-carboxylate

This protocol describes a DCC/DMAP-mediated esterification.

Materials:

  • 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq)

  • Ethanol (3.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-2-methylthiophene-3-carboxylic acid in anhydrous DCM.

  • Add DMAP and ethanol to the solution and stir for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise over 5-10 minutes.[7]

  • Allow the reaction to warm to room temperature and stir for 3-4 hours. A white precipitate (dicyclohexylurea, DCU) will form.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter off the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO₃ solution.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Protocol 2: Suzuki Coupling of Ethyl 5-Bromo-2-methylthiophene-3-carboxylate with Phenylboronic Acid

This protocol details a typical palladium-catalyzed C-C bond formation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine ester, boronic acid, & base in flask B 2. Purge flask with inert gas (N₂ or Ar) A->B C 3. Add degassed solvent B->C D 4. Add Pd catalyst under inert gas flow C->D E 5. Heat mixture to 90-100 °C with stirring D->E F 6. Monitor reaction progress by TLC E->F G 7. Cool to RT, dilute with water & extract F->G H 8. Wash, dry, & concentrate organic phase G->H I 9. Purify via column chromatography H->I J Product I->J

Materials:

  • Ethyl 5-Bromo-2-methylthiophene-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask, add the thiophene ester, phenylboronic acid, and potassium carbonate.[1]

  • Seal the flask and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.[1]

  • Add the degassed solvent system via syringe.[11]

  • Briefly open the flask under a positive pressure of inert gas to add the Pd(PPh₃)₄ catalyst.[11]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.[5]

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

Conclusion

5-Bromo-2-methylthiophene-3-carboxylic acid stands out as a privileged and highly adaptable scaffold for synthetic and medicinal chemistry. The orthogonal reactivity of its carboxylic acid and bromo functionalities provides a robust platform for the systematic development of diverse derivatives. Through well-established transformations such as esterification, amidation, and particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of novel chemical entities. The proven biological relevance of the thiophene core in areas like oncology and infectious diseases ensures that derivatives of this scaffold will continue to be valuable candidates in the ongoing quest for new therapeutic agents.

References

  • Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Georganics. (n.d.). Thiophene derivatives. Georganics. [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... ResearchGate. [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • SciSpace. (n.d.). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]

  • ChemRxiv. (n.d.). C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. ChemRxiv. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

Sources

biological activity of 5-Bromo-2-methylthiophene-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-2-methylthiophene-3-carboxylic Acid Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the biological activities associated with analogs of 5-Bromo-2-methylthiophene-3-carboxylic acid. As a privileged scaffold in medicinal chemistry, the thiophene ring offers a versatile platform for the development of novel therapeutic agents.[1][2] This document delves into the synthesis, mechanisms of action, and structure-activity relationships of various analogs, providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this promising class of compounds.

While the specific scaffold of 5-Bromo-2-methylthiophene-3-carboxylic acid represents a synthetically accessible starting point, the body of published research on the biological activities of its direct analogs is still emerging. Therefore, this guide will establish a robust framework by examining the well-documented activities of closely related isomers and analogs, particularly those derived from 5-bromothiophene-2-carboxylic acid and other substituted thiophene-3-carboxylic acids. The insights gleaned from these related compounds provide strong predictive value for the therapeutic potential of the 5-Bromo-2-methylthiophene-3-carboxylic acid core.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring is an electron-rich aromatic heterocycle that is considered a bioisostere of the benzene ring.[3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure" in medicinal chemistry. Thiophene-based compounds are known for a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] Several commercially successful drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene moiety, underscoring its importance in developing effective therapeutic agents.[1][5] The 5-Bromo-2-methylthiophene-3-carboxylic acid core combines several key features: a reactive bromine atom ideal for cross-coupling reactions, a carboxylic acid group for amide or ester formation, and a methyl group to modulate electronic properties and steric interactions, making it a highly versatile template for generating diverse chemical libraries.[6][7]

Synthetic Strategies for Analog Development

The primary route for diversifying the 5-bromothiophene carboxylic acid scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, a key determinant of biological activity.[8][9] The carboxylic acid moiety is also readily functionalized to produce esters and amides, further expanding the accessible chemical space.[6][10]

General Synthetic Workflow

The derivatization of the core scaffold typically follows a logical and adaptable workflow, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_start Core Scaffold cluster_functionalization Primary Functionalization cluster_analogs Generated Analogs cluster_screening Biological Evaluation A 5-Bromo-2-methylthiophene- 3-carboxylic acid B Esterification / Amidation (at C3-COOH) A->B Diversification Pathways C Suzuki Cross-Coupling (at C5-Br) A->C Diversification Pathways D Ester & Amide Library B->D E 5-Aryl/Heteroaryl Library C->E F Screening for Target Activity (Antimicrobial, Anticancer, etc.) D->F SAR Studies E->F SAR Studies

Caption: General workflow for synthesizing and evaluating analogs.

Protocol 1: Suzuki Cross-Coupling Reaction

This protocol describes a typical procedure for synthesizing 5-arylthiophene-2-carboxylate derivatives, a common class of analogs.[6] The same principle applies to the 3-carboxylic acid isomer.

  • Esterification (Precursor Preparation): The starting 5-bromothiophene-carboxylic acid (1 equivalent) is first converted to its ester (e.g., pentyl or 2-ethylhexyl ester) using an appropriate alcohol in the presence of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) in a dry solvent like Dichloromethane (DCM).[6][8]

  • Reaction Setup: In a reaction vessel, combine the esterified precursor (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 2-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).[6]

  • Solvent and Atmosphere: Add a suitable solvent system, often a mixture like toluene/ethanol/water. It is critical to purge the vessel with an inert gas (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.[6]

  • Heating: Heat the reaction mixture to reflux (e.g., 90°C) and stir for several hours.[8] Reaction progress should be monitored by an appropriate technique like Thin-Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified using column chromatography on silica gel.[6]

Key Biological Activities and Mechanisms of Action

Derivatives of the bromothiophene carboxylic acid scaffold have demonstrated a remarkable range of biological activities.

Antimicrobial Activity

Thiophene derivatives are a well-established class of antimicrobial agents.[11] Analogs of 5-bromothiophene-2-carboxylic acid have shown promising efficacy against extensively drug-resistant (XDR) Salmonella Typhi.[6][9]

  • Mechanism of Action: While the precise mechanisms can vary, many antimicrobial agents function by disrupting cell wall synthesis, inhibiting protein or nucleic acid synthesis, or interfering with metabolic pathways.[12] For some thiophene derivatives, molecular docking studies suggest they may bind to and inhibit essential bacterial enzymes.[9]

  • Structure-Activity Relationship (SAR): In a series of 2-ethylhexyl 5-arylthiophene-2-carboxylate analogs, the compound with a p-tolyl group at the 5-position showed outstanding antibacterial action against XDR S. Typhi, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL.[9] This suggests that the nature of the aryl substituent introduced via Suzuki coupling is a critical determinant of antibacterial potency. Additionally, certain thioureide derivatives of 2-thiophene carboxylic acid have exhibited antimicrobial activity.[11][13]

Compound Class Derivative Example Target Organism Activity (MIC) Reference
5-Arylthiophene-2-carboxylates2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateXDR Salmonella Typhi3.125 µg/mL[9]
Thiophene-2-carboxamidesN-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide chalconesGram-positive & Gram-negative bacteriaActivity demonstrated[13]
Thioureide derivativesThioureides of 2-thiophene carboxylic acidVarious microbesActivity demonstrated[11][13]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., S. Typhi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) is also tested to validate the assay.[9]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anticancer Activity

Thiophene analogs have emerged as potent antiproliferative agents, with activity reported against a variety of cancer cell lines including liver, breast, and colon cancer.[3][13][14]

  • Mechanism of Action: The anticancer effects of these compounds are often multifactorial. Some 2-bromo-5-substituted thiophenes have been shown to induce apoptosis (programmed cell death) by activating caspases (caspase-3, -8, -9) and suppressing anti-apoptotic proteins like Bcl-2.[3] Other thiophene carboxamide scaffolds act as potent inhibitors of key signaling proteins involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] More recently, derivatives have been designed to target the RhoA/ROCK pathway, which is crucial for cancer cell migration and invasion.[10]

  • Structure-Activity Relationship (SAR): Studies on 2-bromo-5-(2-methylphenyl)thiophene (BMPT) revealed potent and selective activity against HepG2 (liver) and Caco-2 (colorectal) cancer cell lines, with EC₅₀ values in the low micromolar range.[3] The introduction of an oxime group to this core further enhanced activity against MCF-7 breast cancer cells.[3] For metal complexes of 3-chlorothiophene-2-carboxylic acid, a cobalt (II) complex showed significant inhibitory effects on leukemia (K562) and colon cancer (SW480) cells, highlighting the potential of coordination chemistry in modulating anticancer activity.[14]

Compound Class Derivative Example Target Cell Line(s) Activity (IC₅₀/EC₅₀) Proposed Mechanism Reference
2-Bromo-5-arylthiophenes2-bromo-5-(2-methylphenyl)thiopheneHepG2, Caco-2Low µM rangeCaspase activation, Bcl-2 suppression[3]
Thiophene CarboxamidesPAN-90806 familyVariousNanomolar rangeVEGFR-2 inhibition[3]
Metal ComplexesCobalt (II) complex of 3-chlorothiophene-2-carboxylic acidK562 (leukemia), SW480 (colon)>60% inhibition at test conc.Not specified[14]
Anti-inflammatory Activity

The thiophene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5][15] Analogs are often investigated for their ability to inhibit key enzymes in the inflammatory cascade.

  • Mechanism of Action: Inflammation is a complex process often mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[1][5] Many thiophene-based anti-inflammatory agents exert their effects by inhibiting COX-1 and/or COX-2 enzymes.[5][15]

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 Enzymes B->C D LOX Enzyme B->D E Prostaglandins (Inflammation, Pain) C->E F Leukotrienes (Inflammation) D->F G Thiophene-based Inhibitors G->C Inhibition G->D Inhibition

Caption: Inhibition of the arachidonic acid inflammatory cascade.

  • Structure-Activity Relationship (SAR): The anti-inflammatory activity of thiophene derivatives is highly dependent on their substitution patterns. The presence of carboxylic acids, esters, amides, and methoxy groups has been frequently associated with potent activity.[1][5] For example, certain thiophenic derivatives with methyl and chlorine substituents displayed anti-inflammatory activity comparable to the standard drug sodium diclofenac in an in-vivo paw edema model.[15]

Other Notable Activities
  • Spasmolytic Activity: Novel derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and shown to possess potent spasmolytic (antispasmodic) effects.[8] One particular analog, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, exhibited an excellent spasmolytic effect with an EC₅₀ value of 1.26 µM, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).[6][8]

  • Antiviral Activity: In a direct comparison, 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives showed comparable efficacy in inhibiting murine norovirus (MNV) replication in cell culture.[13] The 5-bromo analog had an EC₅₀ of 37 µM with low cytotoxicity (CC₅₀ > 100 µM).[13] This suggests that these compounds may interfere with the viral life cycle.[13]

Conclusion and Future Directions

The 5-Bromo-2-methylthiophene-3-carboxylic acid scaffold and its closely related isomers represent a highly promising platform for drug discovery. The synthetic tractability, particularly through Suzuki cross-coupling and functionalization of the carboxylic acid, allows for the creation of large, diverse libraries of novel compounds. The breadth of biological activities—spanning antimicrobial, anticancer, anti-inflammatory, and spasmolytic effects—highlights the versatility of the thiophene core.

Future research should focus on a systematic exploration of the structure-activity relationships for the 5-Bromo-2-methylthiophene-3-carboxylic acid core specifically. Key areas for investigation include:

  • Elucidation of Mechanisms: For promising hits, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways involved.

  • Lead Optimization: Analogs with potent activity should be optimized for pharmacokinetic and pharmacodynamic properties (ADME/Tox) to improve their drug-like characteristics.

  • Synergistic Studies: Investigating the combination of these thiophene analogs with existing therapies could reveal synergistic effects, particularly in the treatment of drug-resistant infections and cancers.

The continued synergy between synthetic chemistry, computational analysis, and biological screening will undoubtedly unlock the full therapeutic potential of this valuable class of molecules.

References

  • A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci. Benchchem.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.
  • 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115. PubChem.
  • 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589. PubChem.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis. ChemicalBook.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
  • Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research.
  • Theoretical Insights into 5-Bromothiophene-2-carboxylic Acid: A Technical Guide. Benchchem.
  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI.
  • An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
  • Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5- (dimethylcarbamoyl)pyrrolidin. Semantic Scholar.
  • 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Benchchem.
  • (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.

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Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Bromo-2-methylthiophene-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an effective bioisostere for phenyl rings, often conferring improved metabolic stability or pharmacokinetic profiles. The compound 5-Bromo-2-methylthiophene-3-carboxylic acid represents a highly versatile building block for drug discovery, strategically functionalized for divergent synthesis and the exploration of chemical space.

This guide provides an in-depth overview of the applications of this scaffold, focusing on its chemical reactivity and the therapeutic potential of its derivatives. While direct biological data on this specific isomer is limited in published literature, its structural motifs are shared with closely related analogs that have demonstrated significant activity. The protocols and applications described herein are based on the established chemistry of these analogs, providing a robust framework for researchers to leverage 5-Bromo-2-methylthiophene-3-carboxylic acid in their own drug development programs.

The molecule's utility is derived from three key features:

  • The Carboxylic Acid (C3): A versatile handle for forming amides, esters, and other key functional groups. It serves as a primary interaction point with biological targets but can also be replaced with bioisosteres to fine-tune physicochemical properties.

  • The Bromo Group (C5): An ideal site for carbon-carbon bond formation through modern cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents to probe structure-activity relationships (SAR).

  • The Methyl Group (C2): Provides steric bulk that can influence molecular conformation, block metabolic attack, and establish specific hydrophobic interactions within a target's binding pocket.

Physicochemical Profile of Key Isomers

Accurate characterization is the foundation of any synthetic campaign. The table below summarizes the key physicochemical properties of brominated methylthiophene carboxylic acid isomers, providing a reference for analytical characterization and reaction planning.

Property5-Bromo-3-methylthiophene-2-carboxylic acid2-Bromo-5-methylthiophene-3-carboxylic acid
CAS Number 38239-45-1[1]221061-14-9[2]
Molecular Formula C₆H₅BrO₂S[1][3]C₆H₅BrO₂S[2]
Molecular Weight 221.07 g/mol [1][3]221.07 g/mol [2]
Appearance Solid[3]Data not available
pKa (Predicted) 3.49 ± 0.10[1]Data not available
XLogP3 2.9[1]2.6[2]

Core Synthetic Applications & Field-Proven Protocols

The true power of 5-Bromo-2-methylthiophene-3-carboxylic acid lies in its capacity for selective, high-yield transformations at its two primary functional handles. The following protocols are foundational for building libraries of diverse chemical entities from this core scaffold.

Amide Bond Formation: The Gateway to Bioactive Molecules

The amide bond is one of the most prevalent linkages in pharmaceuticals.[4] The carboxylic acid of the thiophene scaffold can be readily coupled with a vast array of primary and secondary amines to generate diverse carboxamides. This reaction is fundamental for exploring SAR and developing drug candidates.

Causality Behind Experimental Choices: The selection of a coupling reagent is critical and depends on the reactivity of the amine. For simple, unhindered amines, standard carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are often sufficient.[5][6] However, for less reactive or sterically hindered amines (e.g., anilines), more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are required to achieve high conversion.[4] A non-nucleophilic base, such as DIPEA, is essential to neutralize acidic byproducts and drive the reaction to completion without competing in side reactions.[7] Anhydrous solvents are mandatory, as water will hydrolyze the activated intermediate and quench the reaction.[7]

Protocol 1: General Procedure for Amide Coupling

Materials:

  • 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Coupling Reagent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 3.0 eq)

  • Anhydrous Solvent (e.g., DMF or DCM)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Preparation: To a dry, nitrogen-flushed round-bottom flask, add 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF or DCM.

  • Reagent Addition: Add the coupling reagent (HATU, 1.2 eq) and the base (DIPEA, 3.0 eq) to the stirred solution. Allow the mixture to stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours). If the reaction is sluggish, gentle heating to 40-50°C can be applied.[7]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[8]

G cluster_prep 1. Preparation & Activation cluster_coupling 2. Coupling cluster_purification 3. Work-up & Purification start Thiophene Carboxylic Acid (1.0 eq) in Anhydrous DMF reagents Add HATU (1.2 eq) + DIPEA (3.0 eq) start->reagents activated Activated O-Acyl-isourea Intermediate Forms reagents->activated amine Add Amine (1.1 eq) activated->amine reaction Stir at RT (2-12h) amine->reaction workup Aqueous Work-up (Acid/Base Wash) reaction->workup purify Column Chromatography workup->purify product Pure Amide Product purify->product

Workflow for Amide Bond Formation.
Suzuki Cross-Coupling: Building Biaryl Complexity

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[9] For the 5-bromo-thiophene scaffold, this reaction allows for the introduction of a diverse range of aryl and heteroaryl moieties, which is critical for modulating the pharmacological properties of a drug candidate.

Causality Behind Experimental Choices: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond.[10] A base (e.g., K₃PO₄, Na₂CO₃) is crucial for activating the boronic acid partner to facilitate the transmetalation step.[10][11] The choice of solvent and temperature is key; a mixture of an organic solvent like dioxane or toluene with water is common, and heating is typically required to drive the catalytic cycle.[5][11] To ensure the reaction proceeds, the system must be deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Materials:

  • 5-Bromo-2-methylthiophene-3-carboxamide/ester (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for reflux

Procedure:

  • Preparation: To a round-bottom flask, add the 5-bromo-thiophene substrate (1.0 eq), the boronic acid (1.2 eq), the base (K₃PO₄, 3.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq).

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Isolation reagents Combine Bromo-Thiophene (1 eq), Boronic Acid (1.2 eq), Base (3 eq), & Pd Catalyst (5 mol%) degas Seal and Degas Flask (Vacuum/Inert Gas Cycles) reagents->degas solvent Add Degassed Solvent (e.g., Dioxane/H₂O) degas->solvent heat Heat to 90-100 °C (4-16h) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Cool, Dilute, & Filter through Celite monitor->workup purify Column Chromatography workup->purify product Pure Biaryl Product purify->product

Workflow for Suzuki Cross-Coupling.

Therapeutic Applications of Analog Scaffolds

While the specific compound 5-Bromo-2-methylthiophene-3-carboxylic acid awaits broader exploration, extensive research on the closely related 5-bromothiophene-2-carboxylic acid scaffold has yielded derivatives with potent and promising biological activities. These findings provide a strong rationale for the exploration of the title compound.

Therapeutic AreaTarget/ApplicationLead Compound ExampleKey Data
Gastroenterology Spasmolytic Agent (for IBS)[5]Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylateEC₅₀ = 1.26 µM [5]
Infectious Disease Antibacterial (against XDR S. Typhi)2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylateMIC = 3.125 µg/mL
Spasmolytic Agents for Irritable Bowel Syndrome (IBS)

Researchers have successfully used 5-bromothiophene-2-carboxylic acid as a starting point to develop novel spasmolytic (antispasmodic) agents.[5] Spasmodic conditions, such as those in IBS, involve excessive smooth muscle contractions.[5] Through an esterification of the carboxylic acid followed by a Suzuki cross-coupling at the bromine position, a library of compounds was synthesized.[5] The lead compound, phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, demonstrated excellent spasmolytic effects with an EC₅₀ value of 1.26 µM, highlighting the potential of this scaffold in treating gastrointestinal disorders.[5]

Antibacterial Agents against Extensively Drug-Resistant (XDR) Pathogens

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Derivatives of 5-bromothiophene-2-carboxylic acid have shown significant promise in this area. A series of 2-ethylhexyl 5-arylthiophene-2-carboxylates were synthesized via Suzuki coupling and screened for activity against extensively drug-resistant (XDR) Salmonella Typhi. One of the most potent analogs, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, exhibited an outstanding minimum inhibitory concentration (MIC) of 3.125 µg/mL, positioning this chemical class as a promising starting point for new antibiotics.

Conclusion and Future Directions

5-Bromo-2-methylthiophene-3-carboxylic acid is a potent and versatile building block for medicinal chemistry. Although direct biological applications are yet to be widely reported, the robust and predictable reactivity of its carboxylic acid and bromo functionalities allows for its use in proven synthetic workflows, such as amide coupling and Suzuki cross-coupling. The significant spasmolytic and antibacterial activities observed in closely related analogs strongly validate the therapeutic potential of this scaffold. Researchers and drug development professionals are encouraged to use the protocols and insights within this guide to synthesize novel compound libraries based on this core, confident in its potential to yield next-generation therapeutic agents.

References

  • Ikram, M., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Institutes of Health. [Link]

  • PubChem. 2-Bromo-5-methylthiophene-3-carboxylic acid. [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes. [Link]

  • YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Cross‐coupling and cyclization of β‐bromo carboxylic acids with 1,3‐diketones. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes & Protocols: Suzuki Cross-Coupling Reactions with 5-Bromo-2-methylthiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-2-methylthiophene-3-carboxylic Acids

The 5-aryl-2-methylthiophene-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal building block for kinase inhibitors, anti-inflammatory agents, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing these biaryl compounds, prized for its mild conditions, functional group tolerance, and the commercial availability of its precursors.[1][2]

This guide provides a detailed examination of the Suzuki cross-coupling reaction using 5-Bromo-2-methylthiophene-3-carboxylic acid and its derivatives. As senior application scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to optimize these reactions for their specific molecular targets. We will address the critical challenge posed by the free carboxylic acid group and provide robust, field-proven protocols for overcoming this obstacle to achieve high-yield synthesis of these valuable compounds.

The Challenge: Carboxylic Acid Interference in Palladium Catalysis

A key consideration when working with substrates like 5-Bromo-2-methylthiophene-3-carboxylic acid is the potential for the carboxylic acid group to interfere with the palladium catalyst. The carboxylate, formed under the basic reaction conditions required for the Suzuki coupling, can coordinate to the palladium(II) center in the catalytic cycle.[3][4] This coordination can stabilize the palladium complex, hindering the crucial transmetalation or reductive elimination steps and ultimately deactivating the catalyst, leading to failed or low-yield reactions.[4]

To circumvent this, a common and highly effective strategy is the protection of the carboxylic acid as an ester.[1][3] Esterification neutralizes the problematic acidic proton and prevents catalyst inhibition, allowing the Suzuki coupling to proceed efficiently. The ester can then be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid product.

Experimental Design & Workflow

The synthetic strategy is a two-stage process. First, the carboxylic acid is protected via esterification. Second, the resulting ester undergoes the palladium-catalyzed Suzuki cross-coupling with an appropriate arylboronic acid.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Suzuki Cross-Coupling cluster_2 Stage 3: Deprotection (Optional) A 5-Bromo-2-methyl- thiophene-3-carboxylic acid D Ethyl 5-bromo-2-methyl- thiophene-3-carboxylate (Protected Substrate) A->D Reflux B Alcohol (e.g., Ethanol, Methanol) B->D C Acid Catalyst (e.g., H2SO4) C->D I Ethyl 5-aryl-2-methyl- thiophene-3-carboxylate (Coupled Product) D->I Heat (e.g., 90°C) E Arylboronic Acid E->I F Pd Catalyst & Ligand (e.g., Pd(PPh3)4) F->I G Base (e.g., K3PO4) G->I H Solvent (e.g., Dioxane/H2O) H->I K 5-Aryl-2-methyl- thiophene-3-carboxylic acid (Final Product) I->K Saponification J Base Hydrolysis (e.g., NaOH, H2O/THF) J->K

Caption: General workflow for the synthesis of 5-Aryl-2-methylthiophene-3-carboxylic acids.

Protocol 1: Esterification of 5-Bromo-2-methylthiophene-3-carboxylic acid

This protocol details a standard Fischer esterification. The choice of alcohol (e.g., methanol, ethanol, pentanol) will determine the resulting ester. Using ethanol is common and produces an ethyl ester that is typically straightforward to purify and handle in the subsequent coupling step.

Materials & Reagents:

  • 5-Bromo-2-methylthiophene-3-carboxylic acid

  • Anhydrous Ethanol (or other alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add a sufficient volume of anhydrous ethanol to dissolve the starting material (e.g., 10-20 mL per gram of acid). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of acid).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude ethyl 5-bromo-2-methylthiophene-3-carboxylate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki Cross-Coupling of Ethyl 5-bromo-2-methylthiophene-3-carboxylate

This protocol is adapted from established procedures for structurally similar 5-bromothiophene-2-carboxylate esters and is expected to be highly effective for the target substrate.[1][2] The use of Tetrakis(triphenylphosphine)palladium(0) is a robust choice for this type of transformation, though other catalyst/ligand systems can also be employed.[5]

Materials & Reagents:

  • Ethyl 5-bromo-2-methylthiophene-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add the ethyl 5-bromo-2-methylthiophene-3-carboxylate (1.0 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (2.0 eq), and Pd(PPh₃)₄ (2.5 mol%) to a Schlenk flask or vial equipped with a magnetic stir bar.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the bromo-thiophene). The use of an aqueous co-solvent is crucial as it aids in the dissolution of the inorganic base and facilitates the transmetalation step.[2]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-16 hours.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl 5-aryl-2-methylthiophene-3-carboxylate.

Optimization and Data Interpretation

The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, base, solvent, and the electronic nature of the coupling partners.

Catalyst and Ligand Choice

While Pd(PPh₃)₄ is a reliable workhorse, other palladium sources and ligands can offer advantages, particularly for challenging substrates.[5]

Catalyst SystemPrecursorLigandTypical Substrates & Comments
Standard Pd(OAc)₂ or Pd₂(dba)₃PPh₃Effective for many standard couplings. Can require higher temperatures.
Buchwald Ligands Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination. Excellent for sterically hindered substrates and aryl chlorides.[5]
Pd(dppf)Cl₂ N/AdppfA stable, pre-formed catalyst complex. Often effective when other catalysts fail.
The Role of Base and Solvent

The base plays a critical role in activating the boronic acid for transmetalation.[6] The choice of solvent influences the solubility of reagents and can affect reaction rates.

BaseSolvent SystemRationale & Causality
K₃PO₄ 1,4-Dioxane / WaterA strong base that is highly effective. The aqueous co-solvent ensures its solubility.[1][2]
K₂CO₃ Toluene / WaterA milder base, useful if base-sensitive functional groups are present.
CsF DioxaneA fluoride source that can be effective, particularly for preventing ester hydrolysis.[4]

Studies on similar substrates have shown that a 1,4-dioxane/water solvent system often provides superior yields compared to anhydrous solvents like toluene, likely due to the enhanced solubility of the boronic acid and the inorganic base.[2]

The Catalytic Cycle Explained

Understanding the mechanism provides insight into troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd center PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X ArX->OxAdd Thiophene-Br ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetalation [Ar'B(OH)3]-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiophene ester, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The base activates the arylboronic acid, forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the bromide.

  • Reductive Elimination: The two organic fragments (the thiophene and the new aryl group) are expelled from the palladium center, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst.[6]

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 5-aryl-2-methylthiophene-3-carboxylic acids, key intermediates in drug discovery and materials science. The primary obstacle presented by the acidic nature of the substrate is reliably overcome by a straightforward esterification prior to the coupling reaction. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and insights provided herein serve as a robust starting point for the development of novel therapeutics and functional materials based on this valuable heterocyclic core.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1428. Available from: [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Iqbal, M. A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1558. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Rasool, N., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 74. Available from: [Link]

  • Sanzone, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9283-9294. Available from: [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]

  • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. Available from: [Link]

  • Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available from: [Link]

  • Rasool, N., et al. (2024). Synthesis of 5-aryl-2-bromo-3-hexylthiophene (2a–i). Reagents and... ResearchGate. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available from: [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]

  • Rasool, N., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available from: [Link]

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Application Notes & Protocols: 5-Bromo-2-methylthiophene-3-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-2-methylthiophene-3-carboxylic acid is a bifunctional thiophene derivative poised for significant applications in advanced materials science. Its structure is unique, featuring a thiophene ring—a core component in many organic electronic materials—functionalized with three distinct groups:

  • A carboxylic acid at the 3-position, which serves as a versatile handle for esterification, amidation, or as a primary coordinating ligand for metal ions in the synthesis of Metal-Organic Frameworks (MOFs).[1][2]

  • A bromo group at the 5-position, a reactive site ideal for cross-coupling reactions such as Suzuki, Stille, or Sonogashira, enabling the construction of extended π-conjugated systems.[3][4]

  • A methyl group at the 2-position, which enhances solubility in organic solvents and can influence the solid-state packing of derived materials.

This strategic arrangement of functional groups allows for orthogonal chemical modifications, making it a highly valuable precursor for a new generation of functional polymers, organic semiconductors, and porous crystalline materials. These materials are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and applications in gas storage and catalysis.[3][5]

Compound Identification and Properties

A thorough understanding of the physicochemical properties of the starting material is critical for experimental design and reproducibility.

PropertyValue
IUPAC Name 2-Bromo-5-methylthiophene-3-carboxylic acid[6]
CAS Number 221061-14-9[6]
Molecular Formula C₆H₅BrO₂S[6]
Molecular Weight 221.07 g/mol [6]
Appearance White to light-colored crystalline powder
Melting Point Data not consistently available; requires experimental verification.
Solubility Soluble in polar organic solvents like THF, DMF, DMSO.
pKa (Predicted) ~3.0 - 4.0 (The carboxylic acid is acidic)

Core Application I: Synthesis of π-Conjugated Thiophene Polymers

The development of soluble, processable conducting polymers is a cornerstone of organic electronics. 5-Bromo-2-methylthiophene-3-carboxylic acid is an ideal monomer for creating functional polythiophenes where the carboxylic acid group can be used to tune properties like solubility, processability, and interfacial energy, or to act as an anchoring group on metal oxide surfaces.

Scientific Rationale: Classic polymerization reactions like Stille or Suzuki coupling are incompatible with free carboxylic acids.[7] Therefore, a protection-polymerization-deprotection strategy is required. The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester). This protected monomer can then undergo polymerization. The bromo-functionalized monomer is typically coupled with a di-stannylated or di-boronylated co-monomer. Following polymerization, the ester groups along the polymer backbone can be hydrolyzed back to carboxylic acids in a post-polymerization modification step.[7] This approach yields a functional polymer that would be otherwise inaccessible through direct polymerization of the acidic monomer.[7]

Workflow for Polythiophene Synthesis

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Post-Polymerization Modification start 5-Bromo-2-methyl- thiophene-3-carboxylic acid ester Esterification (e.g., MeOH, H+) start->ester Protect Acid monomer Protected Monomer: Methyl 5-bromo-2-methyl- thiophene-3-carboxylate ester->monomer stille Stille Coupling (Pd Catalyst, Co-monomer) monomer->stille polymer_ester Protected Polymer: Poly(methyl-2-methyl- thiophene-3-carboxylate-co-...) stille->polymer_ester Chain Growth hydrolysis Base Hydrolysis (e.g., LiOH or KOH) polymer_ester->hydrolysis Deprotection polymer_acid Target Polymer: Poly(2-methylthiophene- 3-carboxylic acid-co-...) hydrolysis->polymer_acid purify Purification (Precipitation, Soxhlet) polymer_acid->purify

Caption: Workflow for synthesizing a functional polythiophene.

Protocol 1: Synthesis of a Polythiophene Derivative

Part A: Esterification of the Monomer

  • Reaction Setup: To a solution of 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq) in methanol (MeOH, ~0.2 M), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing provides the necessary activation energy.

  • Workup: Cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude methyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methyl 5-bromo-2-methylthiophene-3-carboxylate.

Part B: Stille Polymerization

  • Reaction Setup: In a Schlenk flask, combine the purified ester monomer (1.0 eq), a suitable bis(trimethylstannyl) co-monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent & Reaction: Add anhydrous, degassed toluene via cannula. Heat the reaction mixture to 90-110°C and stir for 24-48 hours.

    • Causality: The Stille coupling reaction involves oxidative addition, transmetalation, and reductive elimination steps, all mediated by the palladium catalyst. Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation and unwanted side reactions.

  • Workup & Purification: Cool the mixture. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid polymer. Further purify by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the desired polymer fraction.

Part C: Post-Polymerization Hydrolysis

  • Reaction Setup: Dissolve the purified polymer from Part B in a suitable solvent like Tetrahydrofuran (THF). Add an aqueous solution of a strong base like lithium hydroxide (LiOH, large excess).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50°C) for 12-24 hours.

  • Workup: Acidify the mixture by adding dilute hydrochloric acid (HCl) until the pH is ~2. This will protonate the carboxylate groups and cause the functionalized polymer to precipitate.

  • Purification: Filter the precipitated polymer, wash thoroughly with deionized water to remove salts, and dry under vacuum.

Core Application II: Ligand for Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality makes 5-bromo-2-methylthiophene-3-carboxylic acid an excellent candidate as an organic linker for the synthesis of MOFs.[2] MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis.[1] The thiophene ring provides a rigid, aromatic backbone, while the bromo- and methyl- groups can be used to fine-tune the chemical environment within the MOF pores.

Scientific Rationale: MOF synthesis typically involves a solvothermal reaction between the organic linker (ligand) and a metal salt (e.g., zinc nitrate, copper acetate).[1][2] The carboxylic acid deprotonates in situ to coordinate with the metal ions, forming metal-carboxylate secondary building units (SBUs). These SBUs are then bridged by the thiophene linkers to extend into a 1D, 2D, or 3D crystalline framework. The choice of solvent, temperature, and reaction time is critical in controlling the final crystal structure and phase purity.

Workflow for MOF Synthesis

G cluster_0 Solvothermal Reaction cluster_1 Product Isolation & Activation ligand 5-Bromo-2-methyl- thiophene-3-carboxylic acid (Organic Linker) mix Mix Components in Solvent (e.g., DMF/Ethanol) ligand->mix metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal->mix seal Seal in Teflon-lined Autoclave mix->seal heat Heat in Oven (80-120 °C, 24-72h) seal->heat cool Slow Cooling to Room Temperature heat->cool isolate Isolate Crystals (Filtration/Decanting) cool->isolate wash Wash with Fresh Solvent (e.g., DMF, then CH₂Cl₂) isolate->wash activate Solvent Exchange & Activate under Vacuum wash->activate mof Porous MOF Material activate->mof

Caption: General workflow for solvothermal MOF synthesis.

Protocol 2: Solvothermal Synthesis of a Thiophene-Based MOF
  • Precursor Solution: In a glass vial, dissolve 5-Bromo-2-methylthiophene-3-carboxylic acid (e.g., 0.1 mmol) and a metal salt such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 0.1 mmol) in a solvent mixture, typically N,N-Dimethylformamide (DMF) and ethanol (e.g., 4 mL total volume, 1:1 v/v).

  • Reaction Vessel: Place the open vial inside a 23 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat to a temperature between 80°C and 120°C and hold for 24 to 72 hours.

    • Causality: The elevated temperature and pressure in the sealed system (solvothermal conditions) increase the solubility of the reactants and facilitate the slow, controlled crystal growth necessary for forming a well-ordered MOF structure. DMF often acts as both a solvent and a base to deprotonate the carboxylic acid.

  • Cooling: Allow the autoclave to cool slowly to room temperature over 12-24 hours. Slow cooling is crucial for obtaining high-quality single crystals.

  • Isolation: Carefully open the autoclave and collect the crystals by decanting the mother liquor.

  • Washing and Activation: Wash the crystals several times with fresh DMF to remove unreacted precursors. To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like dichloromethane (CH₂Cl₂) or acetone for 24 hours, replacing the solvent several times. Finally, dry the crystals under high vacuum at an elevated temperature (e.g., 100-150°C) to yield the activated, porous material.

Essential Characterization

  • For Polymers:

    • NMR Spectroscopy (¹H, ¹³C): To confirm monomer purity and successful polymerization/hydrolysis.

    • FT-IR Spectroscopy: To track the conversion of carboxylic acid to ester and back, by observing the C=O stretching frequencies.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymer.

  • For MOFs:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

    • Gas Sorption Analysis (N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

References

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
  • Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI M
  • (a) The carboxylic acids employed in the synthesis of porous MOFs with...
  • An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid. Benchchem.
  • 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis. ChemicalBook.
  • 5-Bromo-3-methylthiophene-2-carboxylic acid. CymitQuimica.
  • 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S. PubChem.
  • 2-Methylthiophene-3-carboxylic acid | C6H6O2S. PubChem.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
  • Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring.
  • Methyl 3-methylthiophene-2-carboxyl
  • Methyl theno
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
  • MOF Linkers with Carboxylic Acid Donor Ligands. Strem Chemicals.
  • 2-Methylthiophene 98 554-14-3. Sigma-Aldrich.
  • 5-Bromothiophene-3-carboxylic acid | 100523-84-0. J&K Scientific LLC.
  • Metal-Organic Frameworks: Carboxylic Acid Ligands. BLDpharm.
  • Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid

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Application Notes and Protocols: Esterification of 5-Bromo-2-methylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiophene Esters in Drug Discovery and Materials Science

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The esterification of thiophene carboxylic acids, such as 5-Bromo-2-methylthiophene-3-carboxylic acid, is a critical transformation that unlocks a vast chemical space for the synthesis of novel bioactive molecules and functional materials. The resulting esters serve as pivotal intermediates for further molecular elaboration, including cross-coupling reactions that introduce molecular diversity.

This comprehensive guide provides detailed experimental protocols for the efficient esterification of 5-Bromo-2-methylthiophene-3-carboxylic acid. We will delve into two robust and widely adopted methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification. The choice between these methods is often dictated by the substrate's sensitivity to strong acids and the desired reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize thiophene-based compounds with high purity and yield.

Chemical Transformation and Mechanistic Overview

The conversion of a carboxylic acid to an ester involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. This transformation can be achieved under acidic or coupling agent-mediated conditions.

Fischer-Speier Esterification: An Acid-Catalyzed Equilibrium

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is often removed.[1][2][4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Steglich Esterification: A Mild and Efficient Coupling

The Steglich esterification offers a milder alternative to the Fischer method, particularly for substrates that are sensitive to strong acids.[5] This method utilizes a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[5][6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[5] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the desired ester and the byproduct, N,N'-dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and can be easily removed by filtration.[5][6]

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the ethyl esterification of 5-Bromo-2-methylthiophene-3-carboxylic acid using both Fischer and Steglich conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromo-2-methylthiophene-3-carboxylic acid≥97%Various
Ethanol (for Fischer)Anhydrous, 200 proofVarious
Ethanol (for Steglich)Reagent GradeVarious
Sulfuric Acid (H₂SO₄)Concentrated (98%)Various
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Various
4-Dimethylaminopyridine (DMAP)≥99%Various
Dichloromethane (DCM)AnhydrousVarious
Ethyl Acetate (EtOAc)Reagent GradeVarious
HexanesReagent GradeVarious
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house prep.
Sodium Chloride (NaCl)Saturated solution (Brine)In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVarious
Silica Gel60 Å, 230-400 meshVarious
Thin Layer Chromatography (TLC) platesSilica gel coatedVarious

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • DCC is a potent allergen and should be handled with extreme care. [6] Avoid inhalation and skin contact.

  • Concentrated sulfuric acid is highly corrosive. Handle with caution.

  • Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][9][10]

Protocol 1: Fischer-Speier Esterification

This protocol is suitable for producing the ethyl ester of 5-Bromo-2-methylthiophene-3-carboxylic acid when the starting material is not sensitive to strong acid. The use of excess ethanol as the solvent drives the reaction to completion.[1][2][3][4]

Step-by-Step Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq.) in anhydrous ethanol (used in large excess, e.g., 10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The eluent system will depend on the polarity of the product, but a starting point could be 20-30% ethyl acetate in hexanes. The ester product should have a higher Rf value than the starting carboxylic acid.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine (1 x 20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude ethyl 5-Bromo-2-methylthiophene-3-carboxylate can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

Protocol 2: Steglich Esterification

This method is ideal for the esterification of 5-Bromo-2-methylthiophene-3-carboxylic acid under mild conditions, avoiding the use of strong acids.[5][6]

Step-by-Step Procedure:
  • Reaction Setup: To a dry, oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq.), the alcohol (e.g., ethanol, 1.2-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.). Dissolve these components in anhydrous dichloromethane (DCM, approximately 10-15 mL per gram of carboxylic acid).

  • Addition of DCC: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1-1.2 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[6]

  • Reaction Monitoring: Monitor the reaction by TLC as described in the Fischer esterification protocol.

  • Work-up - Filtration and Extraction:

    • Filter off the precipitated DCU using a Büchner funnel and wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 0.5 N HCl (2 x 15 mL) to remove any remaining DMAP.[6]

    • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

Purify the crude product by column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.

Workflow Diagrams

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid in Excess Anhydrous EtOH B 2. Add conc. H₂SO₄ (catalyst) A->B C 3. Reflux for 4-6h B->C D 4. Cool & Concentrate C->D E 5. Dilute with EtOAc D->E F 6. Wash with NaHCO₃ (aq) E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Column Chromatography H->I

Caption: Fischer Esterification Workflow

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid, EtOH, DMAP in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add DCC solution B->C D 4. Stir at RT for 12-24h C->D E 5. Filter DCU D->E F 6. Wash with 0.5N HCl E->F G 7. Wash with NaHCO₃ (aq) F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Column Chromatography I->J

Caption: Steglich Esterification Workflow

Characterization of Ethyl 5-Bromo-2-methylthiophene-3-carboxylate

Successful synthesis of the target compound should be confirmed by standard analytical techniques. Below are the expected characterization data.

Technique Expected Data
¹H NMR The spectrum should show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the methyl group on the thiophene ring (a singlet around 2.4 ppm). The aromatic proton on the thiophene ring will appear as a singlet.
¹³C NMR The spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the carbons of the ethyl and methyl groups.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for a bromine-containing compound.
IR Spec. A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the C=O stretching of the ester group.

Troubleshooting and Key Considerations

  • Low Yield in Fischer Esterification: Ensure the ethanol is anhydrous and used in a large excess. The reaction is an equilibrium, so driving it to the product side is crucial. Consider using a Dean-Stark apparatus to remove water azeotropically.

  • Incomplete Reaction in Steglich Esterification: Ensure all reagents and solvents are anhydrous, as moisture can quench the reactive intermediates. The quality of the DCC is also important.

  • Difficulty in Removing DCU: If the DCU precipitate is very fine, it may pass through the filter paper. Using a Celite pad can aid in its complete removal.

  • Purification Challenges: If the product co-elutes with impurities during column chromatography, try adjusting the polarity of the eluent system or using a different solvent system.

Conclusion

The esterification of 5-Bromo-2-methylthiophene-3-carboxylic acid is a fundamental transformation that opens the door to a wide array of functionalized thiophene derivatives. Both the Fischer-Speier and Steglich methods offer reliable routes to the desired ester, with the choice of method depending on the specific requirements of the synthesis. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and efficiently synthesize these valuable chemical building blocks for their drug discovery and materials science endeavors.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Syntheses. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine: Tert-Butyl Ethyl Fumarate. Organic Syntheses, 61, 95. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Leah4sci. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanistic pathway of Stiglich esterification of 5-bromothiophene-2-carboxylic acid. [Link]

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Application Notes and Protocols for the Regioselective Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and high-performance organic electronic materials.[1][2] The biological activity and physicochemical properties of thiophene-containing molecules are critically dependent on their substitution pattern. Therefore, the ability to synthesize substituted thiophenes with precise regiochemical control is of paramount importance for drug discovery and molecular engineering. This guide provides an in-depth analysis of key regioselective synthetic strategies, balancing classical ring-forming reactions with modern catalytic functionalization techniques. We delve into the mechanistic underpinnings of each method to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for immediate application in the laboratory.

Introduction: The Significance of the Thiophene Core

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered immense interest from both academic and industrial researchers.[3] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents. Analysis of FDA-approved pharmaceuticals reveals that the thiophene moiety is a recurring feature in drugs targeting diverse conditions, including cancer, inflammation, infection, and central nervous system disorders.[2][4] Notable examples include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug tiaprofenic acid.[1] The regiochemistry of substituents on the thiophene ring profoundly influences a molecule's steric profile, electronic distribution, and metabolic stability, thereby dictating its pharmacological efficacy and safety. This document serves as a senior application scientist's guide to navigating the synthetic landscape for achieving desired thiophene substitution patterns.

Part 1: Foundational Strategies for Thiophene Ring Construction

The classical approach to substituted thiophenes involves constructing the heterocyclic ring from acyclic precursors. These methods are robust, often high-yielding, and provide access to specific substitution patterns based on the judicious choice of starting materials.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component synthesis that provides reliable access to polysubstituted 2-aminothiophenes.[5] These products are exceptionally valuable as they serve as versatile intermediates for further elaboration in drug development programs.[6]

Principle & Mechanistic Insight: The reaction proceeds via a base-catalyzed condensation of a carbonyl compound (ketone or aldehyde) with an α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur.[7] The generally accepted mechanism involves three key stages:

  • Knoevenagel-Cope Condensation: The reaction initiates with the formation of an α,β-unsaturated nitrile intermediate from the condensation of the carbonyl compound and the active methylene nitrile.[8]

  • Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. A key intermediate is formed upon nucleophilic attack of the enolate onto the sulfur chain.[5][7]

  • Cyclization and Tautomerization: Intramolecular cyclization, followed by tautomerization, leads to the formation of the stable aromatic 2-aminothiophene ring.[8]

The use of an electron-withdrawing group (EWG) on the nitrile is critical as it acidifies the adjacent methylene protons, facilitating the initial condensation and stabilizing the key intermediates.

Diagram: Gewald Synthesis Mechanism

Gewald_Mechanism Gewald Aminothiophene Synthesis Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization cluster_3 Aromatization Start Carbonyl (R1-CO-CH2-R2) + Activated Nitrile (NC-CH2-EWG) Knoevenagel_Product α,β-Unsaturated Nitrile (R1,R2)C=C(CN)(EWG) Start->Knoevenagel_Product Base Adduct Thiolate Intermediate Knoevenagel_Product->Adduct + S8, Base Sulfur Elemental Sulfur (S8) Cyclized Dihydrothiophene Adduct->Cyclized Intramolecular Cyclization Final_Product 2-Aminothiophene Cyclized->Final_Product Tautomerization

Caption: Mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (5.0 g, 69.3 mmol), ethyl cyanoacetate (9.4 g, 83.2 mmol), and ethanol (30 mL).

  • Catalyst and Sulfur Addition: To the stirred solution, add elemental sulfur (2.4 g, 74.9 mmol) followed by the dropwise addition of morpholine (6.6 mL, 76.2 mmol) over 10 minutes. The addition of the base is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum. The resulting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is typically obtained as a pale yellow solid of high purity.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a highly regiocontrolled route to substituted 3-hydroxythiophenes, which can be challenging to access through other methods.[9]

Principle & Mechanistic Insight: This method is an extension of the Woodward condensation and involves the reaction of thioglycolic acid derivatives (e.g., methyl thioglycolate) with various three-carbon synthons like β-ketoesters or α,β-acetylenic esters in the presence of a base.[9][10] The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions to form a thioacetal, followed by an intramolecular Dieckmann-type condensation to form the thiophene ring.[9] Subsequent tautomerization, driven by the stability of the aromatic ring, yields the final 3-hydroxythiophene product. The regioselectivity is precisely controlled by the structure of the starting carbonyl compound and the thioglycolate derivative.

Diagram: Fiesselmann Synthesis Workflow

Fiesselmann_Workflow Fiesselmann Synthesis Workflow cluster_main Base-Catalyzed Condensation Reactant1 Thioglycolic Acid Ester Step1 1,4-Conjugate Addition Reactant1->Step1 Reactant2 β-Ketoester or α,β-Acetylenic Ester Reactant2->Step1 Step2 Dieckmann Condensation Step1->Step2 Step3 Tautomerization Step2->Step3 Product 3-Hydroxythiophene Derivative Step3->Product

Caption: General workflow for the Fiesselmann thiophene synthesis.

Experimental Protocol: Synthesis of Diethyl 3-hydroxy-4-methylthiophene-2,5-dicarboxylate

  • Reagent Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve sodium metal (2.3 g, 100 mmol) in absolute methanol (100 mL) with careful cooling.

  • Thiol Addition: To the resulting sodium methoxide solution, add diethyl 2-mercaptoacetate (15.0 g, 100 mmol) dropwise at 0 °C.

  • Carbonyl Addition: After stirring for 15 minutes, add diethyl 2-methyl-3-oxosuccinate (20.2 g, 100 mmol) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by pouring it into a mixture of ice (200 g) and concentrated HCl (10 mL). Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target thiophene.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a direct and widely used method for preparing thiophenes from 1,4-dicarbonyl compounds.[11]

Principle & Mechanistic Insight: This reaction involves the condensation of a 1,4-diketone with a sulfurizing agent.[12] While phosphorus pentasulfide (P₄S₁₀) was historically used, Lawesson's reagent is now more common due to its milder nature and higher yields.[13] The mechanism involves the initial thionation of one or both carbonyl groups, followed by an intramolecular nucleophilic attack of the sulfur onto the remaining carbonyl (or its enol form). Subsequent dehydration steps, facilitated by the reagent, lead to the formation of the aromatic thiophene ring.[9] The substitution pattern of the final thiophene is a direct reflection of the substituents on the starting 1,4-dicarbonyl compound.

Experimental Protocol: Synthesis of 2,5-Diphenylthiophene

  • Reagent Setup: To a 100 mL flask, add 1,4-diphenyl-1,4-butanedione (5.0 g, 21.0 mmol) and dry toluene (50 mL).

  • Sulfurizing Agent: Add Lawesson's reagent (4.2 g, 10.4 mmol) to the mixture in one portion.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and filter to remove any insoluble byproducts. Wash the filtrate with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Recrystallize the crude solid from ethanol to afford 2,5-diphenylthiophene as white crystals.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a classic method that constructs the thiophene ring by reacting a 1,2-dicarbonyl compound (like benzil or glyoxal) with diethyl thiodiacetate in the presence of a strong base.[9][13]

Principle & Mechanistic Insight: This reaction is a prime example of a Stobbe-type condensation.[14] The base (e.g., sodium ethoxide) deprotonates the diethyl thiodiacetate, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization to form a γ-lactone intermediate, which subsequently opens and undergoes a second condensation and dehydration sequence to form the thiophene ring, typically yielding 3,4-disubstituted thiophene-2,5-dicarboxylates.[9][15]

Part 2: Modern Catalytic Strategies for Regioselective Functionalization

While classical methods build the ring from scratch, modern strategies often focus on the regioselective functionalization of a pre-existing thiophene core. These methods offer unparalleled flexibility for late-stage diversification, a highly desirable feature in drug discovery.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds with high precision. These reactions typically couple a thiophene derivative bearing an organometallic or halide/triflate group with a suitable coupling partner.

Principle & Causality: The choice between methods like Stille or Suzuki coupling depends on the desired functional group tolerance and reagent availability.

  • Stille Coupling: Couples an organohalide/triflate with an organostannane (e.g., tributylstannylthiophene). Its key advantage is the high tolerance of organotin reagents to a wide variety of functional groups and their stability to air and moisture.[16] However, the toxicity of tin compounds and difficulty in removing tin byproducts are significant drawbacks.

  • Suzuki Coupling: Couples an organohalide/triflate with a boronic acid or ester. This method is widely favored due to the low toxicity, high stability, and easy removal of boron-containing byproducts.

Diagram: Cross-Coupling for Thiophene Functionalization

Cross_Coupling Cross-Coupling Workflow for Thiophene Diversification Th_X Halothiophene (X = Br, I) Product Substituted Thiophene Th_X->Product Suzuki or Stille [Pd Catalyst, Base] Th_B Thiophene Boronic Acid /Ester Th_B->Product Suzuki [Pd Catalyst, Base] Th_Sn Stannylthiophene Th_Sn->Product Stille [Pd Catalyst] Aryl_Y Coupling Partner (Ar-B(OR)2 or Ar-X) Aryl_Y->Product

Caption: Building complexity via Suzuki or Stille cross-coupling.

General Protocol: Stille Coupling of 2-Bromothiophene

  • Setup: In a Schlenk tube, combine 2-bromothiophene (163 mg, 1.0 mmol), the desired aryl stannane (1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and P(o-tol)₃ (24 mg, 0.08 mmol).

  • Solvent and Degassing: Add anhydrous and degassed toluene (10 mL). Subject the tube to three freeze-pump-thaw cycles to ensure an inert atmosphere.[17]

  • Reaction: Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by GC-MS or TLC.

  • Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to isolate the 2-arylthiophene product.

Direct C-H Activation

Direct C–H activation is a state-of-the-art strategy that circumvents the need for pre-functionalization (halides or organometallics), offering a more atom- and step-economical pathway to substituted thiophenes.[18]

Principle & Mechanistic Insight: Thiophene C-H bonds have different intrinsic reactivities, with the α-positions (C2 and C5) being significantly more acidic and sterically accessible than the β-positions (C3 and C4).[19] Palladium-catalyzed direct arylation typically occurs selectively at the C2/C5 positions. However, achieving functionalization at the less reactive C3 or C4 positions requires more sophisticated approaches. This can be accomplished by:

  • Blocking Groups: If the C2 and C5 positions are already substituted, arylation can be forced to occur at C3/C4.

  • Directing Groups: A functional group on the thiophene can coordinate to the metal catalyst, directing the C-H activation to an adjacent, otherwise unreactive, position.[20][21] This strategy provides excellent control over regioselectivity, enabling the synthesis of complex substitution patterns like 2,3,4- or 2,4,5-trisubstituted thiophenes.[20]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Thiophene

  • Reagent Setup: In a sealed tube, combine thiophene (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and a suitable phosphine ligand (e.g., SPhos, 8.2 mg, 0.02 mmol).

  • Base and Solvent: Add K₂CO₃ (276 mg, 2.0 mmol) and pivalic acid (20 mg, 0.2 mmol) as an additive. Add 1,4-dioxane (4 mL) as the solvent.[9]

  • Reaction: Seal the tube and heat the mixture at 120 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the 2-arylthiophene.

Data Summary: Comparison of Synthetic Methodologies

Method NameStarting MaterialsRegioselective OutcomeKey AdvantagesKey Limitations
Gewald Synthesis Carbonyl, Activated Nitrile, SulfurPolysubstituted 2-AminothiophenesOne-pot, multi-component, high functional group density.[5]Limited to 2-amino substitution pattern.
Fiesselmann Synthesis Thioglycolate, β-Ketoester/Alkynoate3-Hydroxy or 3-AminothiophenesAccess to unique hydroxy/amino substitution patterns.[9]Requires specific multi-functionalized starting materials.
Paal-Knorr Synthesis 1,4-Dicarbonyl, Sulfurizing Agent2,5- and/or 3,4-Disubstituted ThiophenesDirect, often high-yielding.[11]Symmetry of diketone dictates product; unsymmetrical diketones can give mixtures.
Hinsberg Synthesis 1,2-Dicarbonyl, Thiodiacetate3,4-Disubstituted ThiophenesPredictable regiochemistry for 3,4-substitution.[9]Starting materials can be complex; limited substitution patterns.
Stille/Suzuki Coupling Halothiophene or Thiophene-M (M=Sn, B), Coupling PartnerSite-specific functionalization at C2, C3, C4, or C5High functional group tolerance, vast scope, late-stage diversification.[16][22]Requires pre-functionalized thiophenes; toxicity (Stille).
Direct C-H Activation Thiophene, Coupling PartnerC2/C5 selective (standard) or C3/C4 (directed)Atom and step economical, no pre-functionalization needed.[18][20]Controlling regioselectivity at C3/C4 can be challenging without directing groups.

Conclusion

The regioselective synthesis of substituted thiophenes is a mature yet continually evolving field. Classical ring-forming reactions like the Gewald, Fiesselmann, and Paal-Knorr syntheses remain powerful tools for creating specific, highly functionalized thiophene cores from simple acyclic precursors. In parallel, modern catalytic methods, particularly palladium-catalyzed cross-coupling and direct C-H activation, have revolutionized the field by enabling the precise, late-stage functionalization of the thiophene ring. The choice of synthetic strategy is a critical decision in any research program and must be guided by the target substitution pattern, the availability of starting materials, and the desired overall synthetic efficiency. A thorough understanding of the mechanisms and protocols detailed in this guide will empower researchers to make informed decisions and successfully synthesize the complex thiophene derivatives required for advancing drug discovery and materials science.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid involves the electrophilic bromination of 2-methylthiophene-3-carboxylic acid. The thiophene ring is electron-rich and highly susceptible to electrophilic aromatic substitution. However, the regiochemical outcome is governed by the directing effects of the substituents on the ring. The 2-methyl group is an activating, ortho-para director, while the 3-carboxylic acid group is a deactivating, meta-director.

Fortunately, for this specific substrate, both groups favor substitution at the C5 position. The methyl group strongly activates the adjacent C3 and the para-position C5. The carboxylic acid group directs incoming electrophiles to C5 (meta to its own position). This alignment of directing effects makes the 5-bromo isomer the expected major product. Despite this, challenges such as over-bromination, low yields, and purification difficulties can arise. This guide will address these potential issues head-on.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of common problems you might encounter during the synthesis, followed by potential causes and actionable solutions based on our field experience.

Issue 1: Low Yield of the Desired 5-Bromo Product

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time. A slight, gradual increase in temperature may also be necessary, but proceed with caution to avoid side reactions.
Degradation of Starting Material or Product Thiophene rings can be sensitive to harsh acidic conditions that can be generated during bromination (HBr formation). If degradation is suspected, consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). Running the reaction at lower temperatures (0 °C to room temperature) can also mitigate degradation.
Suboptimal Solvent Choice The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material. For bromination with Br₂, glacial acetic acid is a common and effective solvent. For the milder NBS, solvents like chloroform, acetonitrile, or tetrahydrofuran (THF) are often used.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

While the 5-bromo isomer is electronically favored, the formation of other isomers is possible, though less common.

Potential Cause Recommended Solution
Reaction Conditions Favoring Other Isomers To maximize the formation of the 5-bromo isomer, ensure standard electrophilic aromatic substitution conditions are maintained. Using a non-coordinating solvent and a standard brominating agent (NBS or Br₂) should favor the electronically preferred product.
Analytical Misinterpretation It is crucial to confirm the structure of your product. Use ¹H and ¹³C NMR spectroscopy to verify the substitution pattern. The ¹H NMR spectrum of the desired 5-bromo product should show a single proton signal for the thiophene ring.

Issue 3: Presence of Di-brominated Byproducts

The high reactivity of the thiophene ring makes it susceptible to over-bromination, leading to the formation of di-bromo species.

Potential Cause Recommended Solution
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. For mono-bromination, use no more than 1.0 to 1.1 equivalents.
High Local Concentration of Brominating Agent Add the brominating agent (especially Br₂) slowly and dropwise to the reaction mixture. Alternatively, add the brominating agent as a dilute solution. This helps to maintain a low concentration of the electrophile and favors mono-substitution.
High Reaction Temperature Higher temperatures increase the reaction rate but can decrease selectivity. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance the selectivity for the mono-brominated product.

Issue 4: Difficulty in Product Purification

The product, being a carboxylic acid, can present challenges during workup and purification.

Potential Cause Recommended Solution
Product Solubility After quenching the reaction, the product can be extracted into an organic solvent (like ethyl acetate) from an acidified aqueous layer. Ensure the aqueous layer is sufficiently acidic (pH ~2) to protonate the carboxylate and move it into the organic phase.
Removal of Succinimide (from NBS reaction) If NBS is used, the succinimide byproduct can sometimes be tricky to remove. A wash with a mild aqueous base (like sodium bicarbonate) during the workup will convert succinimide to its water-soluble sodium salt, which can then be easily removed in the aqueous phase.
Crystallization Issues Recrystallization is an effective method for purifying the final product. A solvent system of water or an ethanol/water mixture is often suitable. If the product oils out, try using a different solvent system or a slower cooling rate.

Experimental Workflow and Protocols

The following is a logical workflow for the synthesis and purification of 5-Bromo-2-methylthiophene-3-carboxylic acid.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Dissolve Starting Material (2-methylthiophene-3-carboxylic acid) in appropriate solvent. cooling Cool reaction mixture to 0 °C. reagents->cooling addition Slow, dropwise addition of brominating agent (e.g., NBS in solution). cooling->addition stirring Stir at controlled temperature (0 °C to RT) and monitor progress by TLC/LC-MS. addition->stirring quench Quench reaction (e.g., with Na₂S₂O₃ solution). stirring->quench extract Acidify and extract with organic solvent. quench->extract wash Wash organic layer (water, brine). extract->wash dry Dry over Na₂SO₄ and concentrate. wash->dry recrystallize Recrystallize crude product. dry->recrystallize characterize Characterize pure product (NMR, MS, MP). recrystallize->characterize

Caption: A typical experimental workflow for the synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid.

Detailed Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is designed as a self-validating system with checkpoints for monitoring progress and ensuring purity.

Materials and Reagents:

  • 2-methylthiophene-3-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Chloroform)

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylthiophene-3-carboxylic acid (1.0 eq.) in acetonitrile (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve NBS (1.05 eq.) in acetonitrile and add it to the dropping funnel. Add the NBS solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine species.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Add water and ethyl acetate to the residue.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to remove succinimide), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 5-Bromo-2-methylthiophene-3-carboxylic acid as a solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Frequently Asked Questions (FAQs)

Q1: Why is NBS often preferred over elemental bromine (Br₂) for this reaction?

NBS is a solid and is generally easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[1] It also provides a low concentration of Br₂ in the reaction mixture, which can lead to higher selectivity for mono-bromination and reduce the formation of di-brominated byproducts.[1]

Q2: What is the expected regiochemistry of the bromination of 2-methylthiophene-3-carboxylic acid?

The major product is expected to be 5-Bromo-2-methylthiophene-3-carboxylic acid. The C5 position is the most activated site for electrophilic attack on the thiophene ring.[1] In this case, both the activating effect of the C2-methyl group and the meta-directing effect of the C3-carboxylic acid group favor substitution at the C5 position.

Q3: My reaction is not going to completion. What should I do?

First, ensure your reagents are pure and your solvent is anhydrous. If the reaction is still sluggish, you can try extending the reaction time. If that doesn't work, a slight increase in temperature might be necessary. Alternatively, for NBS bromination, a radical initiator like AIBN or benzoyl peroxide can sometimes be used, though this may also lead to other side reactions.

Q4: I am getting a significant amount of di-brominated product. How can I avoid this?

This is a common issue due to the high reactivity of the thiophene ring. To minimize di-bromination:

  • Use a strict 1:1 stoichiometry of your starting material to the brominating agent (or even a slight excess of the starting material).

  • Add the brominating agent slowly and as a dilute solution.

  • Keep the reaction temperature low (0-10 °C).

  • Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q5: Can I perform the bromination on the methyl ester of the carboxylic acid and then hydrolyze it?

Yes, this is a valid strategy. Protecting the carboxylic acid as an ester can sometimes improve solubility in organic solvents and prevent potential side reactions involving the acidic proton. After the bromination, the ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

Reaction Mechanism Overview

The bromination of 2-methylthiophene-3-carboxylic acid proceeds via a classic electrophilic aromatic substitution mechanism.

Mechanism start 2-methylthiophene-3-carboxylic acid intermediate Arenium Ion Intermediate (Sigma Complex) start->intermediate Electrophilic Attack at C5 electrophile Br⁺ (from NBS or Br₂) product 5-Bromo-2-methylthiophene-3-carboxylic acid intermediate->product Deprotonation h_plus H⁺

Caption: Simplified mechanism of electrophilic bromination on the thiophene ring.

The electrophile (Br⁺, or a polarized bromine species) is attacked by the electron-rich thiophene ring, preferentially at the C5 position, to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). A base (which can be the solvent or the counter-ion of the bromine source) then removes a proton from the C5 position to restore the aromaticity of the ring, yielding the final 5-bromo product.

References

  • PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Devine, S. M., Healy, P. C., & Byriel, K. A. (2009). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 5, 23. [Link]

  • Sancier, F., et al. (2014). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)

Sources

Technical Support Center: Purification of 5-Bromo-2-methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific, validated purification protocols for 5-Bromo-2-methylthiophene-3-carboxylic acid are not extensively documented in published literature. The following guide is built upon established chemical principles and proven methodologies for the purification of analogous compounds, such as other substituted bromothiophene carboxylic acids. Researchers should always perform small-scale pilot experiments to validate these methods for their specific crude product.

Introduction

5-Bromo-2-methylthiophene-3-carboxylic acid is a substituted heterocyclic compound with significant potential as a building block in pharmaceutical and materials science research. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of final products. This guide provides a comprehensive framework for researchers to develop a robust purification strategy, addressing common challenges and offering detailed, field-tested protocols.

The primary challenges in purifying this molecule often stem from the presence of structurally similar impurities, including unreacted starting materials, regioisomers from the bromination step, and potential over-brominated byproducts. This guide will focus on three core purification techniques: Acid-Base Extraction , Recrystallization , and Column Chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Bromo-2-methylthiophene-3-carboxylic acid?

A1: The impurity profile is dictated by the synthetic route. A common approach is the direct bromination of 2-methylthiophene-3-carboxylic acid. In this case, likely impurities include:

  • Unreacted Starting Material: 2-methylthiophene-3-carboxylic acid.

  • Regioisomers: Bromination could potentially occur at other positions on the thiophene ring, though the 5-position is often favored.

  • Over-brominated Products: Such as dibromo-2-methylthiophene-3-carboxylic acid.

  • Residual Brominating Reagent: Traces of N-Bromosuccinimide (NBS) or bromine and their byproducts (e.g., succinimide).

Understanding your specific synthetic pathway is the first step in diagnosing potential purity issues[1].

Q2: What is the best first step for purifying my crude product?

A2: For nearly all carboxylic acids, an acid-base extraction is the most effective initial purification step[2][3]. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. By washing an organic solution of your crude product with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and is extracted into the aqueous layer[4][5]. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product[4].

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For aromatic carboxylic acids, common choices include:

  • Mixed Solvent Systems: An ethanol/water or acetic acid/water mixture is often effective. The compound is dissolved in the minimum amount of the "good" solvent (e.g., hot ethanol) and the "poor" solvent (e.g., water) is added dropwise until turbidity persists, which is then cleared by gentle heating before slow cooling.

  • Single Solvent Systems: Heptane or toluene can be effective for purifying some substituted thiophenes[6]. Acetic acid is also a common solvent for recrystallizing aromatic acids[7].

A systematic approach involves testing the solubility of a small amount of your crude product in various hot and cold solvents to identify the optimal choice.

Q4: My compound streaks badly on a silica gel TLC plate. What can I do?

A4: Streaking of carboxylic acids on silica gel is a common problem caused by the interaction of the acidic proton with the silica surface, leading to a mixture of protonated and deprotonated forms with different polarities. To resolve this, you can suppress the deprotonation by adding a small amount of a volatile acid, typically 0.5-1% acetic acid or formic acid , to your eluent (mobile phase). This ensures the compound remains in its less polar, protonated state, resulting in a more defined spot.

Q5: Is column chromatography a viable option for this compound?

A5: Yes, column chromatography can be a powerful tool for separating closely related impurities, such as regioisomers, that may not be removed by extraction or recrystallization. As with TLC, it is crucial to add a small percentage of acetic or formic acid to the eluent to prevent peak tailing[8]. A typical eluent system might be a gradient of ethyl acetate in heptane or hexane, with 1% acetic acid throughout.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for purifying your crude 5-Bromo-2-methylthiophene-3-carboxylic acid.

Purification_Workflow cluster_0 Purification Strategy Start Crude Product AcidBase Perform Acid-Base Extraction Start->AcidBase Initial Cleanup AssessPurity1 Assess Purity (TLC, NMR) AcidBase->AssessPurity1 Recrystallize Recrystallize AssessPurity1->Recrystallize Purity <95% or Neutral Impurities Gone End Pure Product AssessPurity1->End Purity >98% AssessPurity2 Assess Purity (TLC, NMR) Recrystallize->AssessPurity2 ColumnChrom Perform Column Chromatography AssessPurity2->ColumnChrom Isomeric or Close-Polarity Impurities Remain AssessPurity2->End Purity >98% AssessPurity3 Assess Purity (TLC, NMR) ColumnChrom->AssessPurity3 AssessPurity3->Recrystallize Further Polish Needed AssessPurity3->End Purity >98%

Caption: Decision workflow for selecting purification techniques.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Recovery After Acid-Base Extraction 1. Incomplete extraction into the aqueous layer (pH not basic enough).2. Incomplete precipitation upon acidification (pH not acidic enough).3. Product has some solubility in the cold aqueous solution.1. Ensure the pH of the aqueous layer is >8 after mixing. Use a stronger base if necessary, but NaHCO₃ is usually sufficient for carboxylic acids[5]. Perform multiple extractions (e.g., 3x) with the aqueous base.2. Ensure the pH is <4 after adding acid. Check with pH paper.3. After precipitation, cool the mixture in an ice bath for at least 30 minutes before filtering to maximize recovery.
Product Oils Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities.2. The solution is supersaturated and cooled too quickly.3. The compound is still too impure ("melting point depression").1. Choose a lower-boiling point solvent or solvent mixture.2. Ensure the solution is not super-saturated. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.3. Perform another purification step (e.g., acid-base extraction or column chromatography) before attempting recrystallization again.
Poor Separation in Column Chromatography 1. Eluent polarity is too high (all compounds elute together) or too low (compounds won't move).2. Peak tailing/streaking due to the carboxylic acid group.3. Column was overloaded with crude material.1. Optimize the eluent system using TLC first. Aim for a target compound Rf of ~0.3.2. Add 0.5-1% acetic or formic acid to the eluent to suppress deprotonation[8].3. Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). Ensure the sample is loaded onto the column in a minimal volume of solvent[9].
Product is Colored (Yellow/Brown) 1. Presence of persistent, colored impurities from the synthesis.2. Slight decomposition of the thiophene ring.1. Try treating a solution of the product with a small amount of activated charcoal before the final filtration step of recrystallization. Caution: This can reduce yield.2. Ensure purification steps are not performed at excessively high temperatures for prolonged periods.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. A typical concentration is ~5-10 g of crude material per 100 mL of solvent.

  • Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, frequently venting to release CO₂ gas that evolves.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base wash (steps 2-3) on the organic layer two more times, combining all aqueous extracts. The organic layer, containing neutral impurities, can be set aside.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 4, check with pH paper). A precipitate of the purified carboxylic acid should form.

  • Isolation: Keep the flask in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum to a constant weight.

Acid_Base_Extraction cluster_1 Acid-Base Extraction Workflow Start Crude Product in Organic Solvent AddBase Wash with aq. NaHCO3 (x3) Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Neutral Impurities) Separate1->OrganicLayer Discard or Analyze AqueousLayer Combined Aqueous Layers (Product as Salt) Separate1->AqueousLayer Collect Acidify Acidify with HCl to pH < 4 AqueousLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filter & Wash with Cold Water Precipitate->Filter End Dry Purified Solid Filter->End

Caption: Step-by-step workflow for acid-base extraction.

Protocol 2: Purification by Recrystallization

This protocol assumes a suitable solvent has been identified (see FAQ A3). The example uses an ethanol/water solvent pair.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Add Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolve: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is for separating compounds with close polarities.

  • Eluent Preparation: Prepare the mobile phase (eluent), for example, 10% ethyl acetate in heptane, and add 1% acetic acid to the final mixture.

  • Column Packing: Pack a glass chromatography column with silica gel using the prepared eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If solubility is low, "dry loading" is preferred: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (if needed) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the desired product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid will also be removed under vacuum.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Storer, R. I., et al. (2009). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 5, 20. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • Storer, R. I., et al. (2009). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Johnson, C. A. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Storer, R. I., et al. (2009). Development of potential manufacturing routes for substituted thiophenes. ResearchGate. [Link]

  • Common Solvents for Crystallization. [Link]

  • S. Gronowitz. (1961). 3-Bromothiophene. Organic Syntheses, Coll. Vol. 5, p.149 (1973); Vol. 41, p.12 (1961). [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Britton, G. (1946). Bromination of aromatic acids.
  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Molecules, 25(21), 5183. [Link]

  • HPLC Troubleshooting guide. [Link]

  • Magritek. (2018). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Parten, W. D., et al. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Axion Labs. (2023). HPLC problems with very polar molecules. [Link]

  • Publow, D. G., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride. ACS Publications. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6747-6756. [Link]

  • Caesar, P. D. (1956). Process for the purification of thiophene.

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common side products in the synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid

Introduction: Welcome to the technical support guide for the synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid. This versatile building block is crucial in the development of advanced materials and pharmaceutical agents. Its synthesis, typically achieved via electrophilic aromatic substitution on 2-methylthiophene-3-carboxylic acid, is generally high-yielding. However, the electron-rich nature of the thiophene ring and the presence of multiple substituents can lead to a range of side products that complicate purification and impact downstream applications.

This guide is designed to provide researchers and drug development professionals with practical, field-proven insights into identifying, mitigating, and troubleshooting the formation of common impurities. We will move beyond simple protocols to explain the mechanistic rationale behind these side reactions, empowering you to optimize your synthetic strategy.

Core Synthetic Pathway & Mechanistic Overview

The target molecule is synthesized by the direct bromination of 2-methylthiophene-3-carboxylic acid. The directing effects of the substituents are key to the reaction's success. The C2-methyl group is an activating, ortho, para-director, while the C3-carboxylic acid group is a deactivating, meta-director. On the thiophene ring, both groups cooperatively direct the incoming electrophile (Br⁺) to the C5 position, which possesses the highest electron density and is sterically accessible.

G SM 2-Methylthiophene-3-carboxylic acid Product 5-Bromo-2-methylthiophene-3-carboxylic acid SM->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., Acetic Acid, CHCl₃) Reagent->Product caption Fig 1. Primary synthetic route to the target compound.

Caption: Fig 1. Primary synthetic route to the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and purification of 5-Bromo-2-methylthiophene-3-carboxylic acid.

Q1: My post-reaction analysis (TLC, LC-MS) shows multiple products. What are the most probable side products?

A1: An impure product mixture typically arises from three primary side reactions: over-bromination, incorrect regioselectivity, and decarboxylation. Unreacted starting material may also be present if the reaction is incomplete.

Table 1: Common Impurities and Their Characteristics

Impurity NameStructureProbable CauseKey Identifier
Unreacted Starting Material 2-Methylthiophene-3-carboxylic acidIncomplete reaction (insufficient time, low temp., stoichiometry)Lower molecular weight peak in MS corresponding to C₆H₆O₂S.[1]
Over-bromination Product 4,5-Dibromo-2-methylthiophene-3-carboxylic acidExcess brominating agent; prolonged reaction time; high temperature.Higher molecular weight peak in MS with characteristic dibromo isotopic pattern (M, M+2, M+4).
Regioisomeric Impurity 4-Bromo-2-methylthiophene-3-carboxylic acidSub-optimal reaction conditions (e.g., high temperature) allowing for substitution at the less-favored C4 position.Same molecular weight as the desired product; distinguishable by ¹H NMR.
Decarboxylation Product 5-Bromo-2-methylthiopheneExcessive heat during reaction or workup.[2][3]Neutral compound; absence of carboxylic acid proton in ¹H NMR and IR signal.
Benzylic Bromination 5-Bromo-2-(bromomethyl)thiophene-3-carboxylic acidUse of NBS with radical initiation (e.g., UV light, AIBN).[4]Higher molecular weight peak in MS; characteristic CH₂Br signal in ¹H NMR (~4.5-4.8 ppm).
Q2: I have a significant amount of a dibrominated byproduct. How can I prevent its formation?

A2: The formation of 4,5-Dibromo-2-methylthiophene-3-carboxylic acid is a classic case of over-bromination. The initial product is still activated enough to react with a second equivalent of the electrophile.[5]

Causality: The electron-donating methyl group and the lone pairs on the thiophene sulfur atom activate the ring, making the mono-brominated product susceptible to a second substitution, primarily at the last remaining open position (C4).

Mitigation Strategies:

  • Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine).

  • Controlled Reagent Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Temperature Management: Perform the reaction at a reduced temperature (e.g., 0-5 °C). Lower temperatures decrease the reaction rate, providing greater control and enhancing selectivity.

  • Reaction Monitoring: Closely monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction immediately upon the disappearance of the starting material to prevent further reaction.

G cluster_0 Reaction Pathway cluster_1 Control Factors SM Starting Material (2-methylthiophene-3-carboxylic acid) Product Desired Product (5-Bromo...) SM->Product + 1 eq. Br⁺ (Fast) SideProduct Over-bromination (4,5-Dibromo...) Product->SideProduct + 1 eq. Br⁺ (Slower) Control Low Temperature Strict Stoichiometry Slow Addition Control->Product Favors Control->SideProduct Suppresses caption Fig 2. Kinetic control to prevent over-bromination.

Caption: Fig 2. Kinetic control to prevent over-bromination.

Q3: How can I distinguish between the desired 5-Bromo and the 4-Bromo regioisomer?

A3: While mass spectrometry cannot differentiate between these isomers, ¹H NMR spectroscopy is definitive. The key is the chemical shift and multiplicity of the remaining proton on the thiophene ring.

  • Desired Product (5-Bromo-2-methylthiophene-3-carboxylic acid): The remaining proton is at the C4 position. It will appear as a singlet in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).

  • Isomeric Impurity (4-Bromo-2-methylthiophene-3-carboxylic acid): The remaining proton is at the C5 position. It will also appear as a singlet , but its chemical environment is different, leading to a distinct chemical shift compared to the C4 proton.

For unambiguous confirmation, a 2D NOESY experiment can be performed. A nuclear Overhauser effect (NOE) correlation would be observed between the C2-methyl protons and the C4-proton in the desired 5-bromo isomer, confirming their spatial proximity. No such correlation would exist for the 4-bromo isomer.

Q4: My yield is low and the crude product contains a significant neutral impurity. Could this be decarboxylation?

A4: Yes, this is a strong possibility, especially if the reaction was performed at elevated temperatures or during a harsh workup (e.g., distillation at high temperature).

Mechanism: Thiophene carboxylic acids can lose CO₂ upon heating.[2][3] While not as facile as with β-keto acids, the reaction can be promoted by heat.[6][7] This side reaction produces a neutral, non-acidic byproduct, 5-Bromo-2-methylthiophene, which will not be extracted into an aqueous basic solution during workup.

Troubleshooting Workflow:

G start Low Yield & Neutral Impurity Detected check_temp Was reaction temp > 60°C or distilled? start->check_temp cause Probable Cause: Decarboxylation check_temp->cause Yes other_cause Investigate other causes: - Incomplete reaction - Mechanical loss check_temp->other_cause No solution Solution: - Run reaction at lower temp (0-25°C). - Avoid high-temp purification. - Use acid-base extraction to separate. cause->solution caption Fig 3. Decision tree for troubleshooting low yield.

Caption: Fig 3. Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Optimized Synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid

This protocol is adapted from standard thiophene bromination procedures and is designed to minimize side product formation.[8][9]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (N₂ or Ar), dissolve 2-methylthiophene-3-carboxylic acid (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in glacial acetic acid or an appropriate solvent like THF.

  • Slow Addition: Add the NBS solution dropwise to the cooled, stirring solution of the starting material over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The product should have a lower Rf than the starting material.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of cold water (approx. 10x the reaction volume).

  • Precipitation & Filtration: A white or off-white solid should precipitate. Stir for 15 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and succinimide.

  • Drying: Dry the crude product under vacuum. The material can be further purified by recrystallization.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for removing neutral impurities such as decarboxylated byproducts.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 times). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, while neutral impurities remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2.

  • Isolation: The purified 5-Bromo-2-methylthiophene-3-carboxylic acid will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Khusnutdinov, R. I., et al. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Retrieved from [Link]

  • Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

  • Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]

  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]

  • Khan Academy. (n.d.). Decarboxylation (video). Retrieved from [Link]

  • PubMed Central. (2021). Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
  • Khan Academy. (2014). Decarboxylation. YouTube. Retrieved from [Link]

  • Thieme. (n.d.). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-2-methylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for 5-Bromo-2-methylthiophene-3-carboxylic acid (CAS No. 221061-14-9). This molecule is a highly versatile heterocyclic building block, prized in medicinal chemistry and materials science for its dual reactive centers: a carboxylic acid at the 3-position and a bromine atom at the 5-position. However, this bifunctionality, combined with the specific electronic and steric environment of the thiophene ring, can present unique challenges.

This guide is structured as a series of practical, field-tested questions and answers to help you navigate and troubleshoot common experimental failures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

Section 1: Troubleshooting Reactions at the Carboxylic Acid Moiety (Amide Coupling & Esterification)

The carboxylic acid at the C3 position, flanked by a methyl group at C2, is a primary site for modification. Failures in these reactions are common but often easily resolved.

Q1: My amide coupling (or esterification) reaction is sluggish, incomplete, or fails entirely. What are the primary causes and solutions?

This is the most frequent issue and typically points to one of four root causes: inefficient acid activation, reagent quality, salt formation, or steric hindrance.

Causality Analysis:

  • Inefficient Carboxylic Acid Activation: For an amine or alcohol to attack, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. If this activation step is slow or incomplete, the entire reaction stalls. Carbodiimide reagents like DCC or EDC can sometimes be inefficient for heteroaromatic acids and can form N-acylurea byproducts.[1]

  • Reagent & Solvent Purity: Water is the enemy of amide coupling. Even trace amounts of moisture can hydrolyze your activated acid intermediate or degrade coupling reagents, halting the reaction.[1]

  • Amine/Carboxylate Salt Formation: Amines are basic and carboxylic acids are acidic. In solution, they can form an unreactive ammonium-carboxylate salt, effectively removing both from the reaction pathway.[1] A non-nucleophilic base is required to neutralize the acid and keep the amine free for reaction.

  • Steric Hindrance: The methyl group at the C2 position provides some steric bulk adjacent to the carboxylic acid, which can hinder the approach of the activated species or the incoming nucleophile.

Troubleshooting Workflow:

G start Low/No Amide Product q1 Is your coupling reagent a carbodiimide (DCC, EDC)? start->q1 sol1 Switch to a uronium/phosphonium reagent (HATU, HBTU, PyBOP) for higher efficiency with heteroaromatics. q1->sol1 Yes q2 Are all reagents and solvents strictly anhydrous? q1->q2 No sol1->q2 sol2 Use freshly distilled/dried solvents and high-purity, dry reagents. Run under an inert atmosphere (N2 or Ar). q2->sol2 No q3 Did you include a non-nucleophilic base (e.g., DIPEA, TEA)? q2->q3 Yes sol2->q3 sol3 Add 2-3 equivalents of DIPEA or TEA to prevent salt formation and facilitate coupling. q3->sol3 No q4 Is the reaction still slow? q3->q4 Yes sol3->q4 sol4 Gently heat the reaction to 40-50 °C to overcome activation energy barriers. Consider a pre-activation step. q4->sol4 Yes

Caption: Troubleshooting workflow for failed amide couplings.

Data-Driven Reagent Selection:

Coupling ReagentClassProsConsRecommended For
DCC/EDC CarbodiimideInexpensive, common.Can form insoluble N-acylurea byproducts; lower efficiency for hindered acids.Simple, non-hindered substrates.
HATU/HBTU UroniumHigh efficiency, fast reaction times, suitable for hindered systems.[1]More expensive, can react with amine if not pre-activated.Default choice for this substrate , especially with challenging amines.
T3P® PhosphoniumExcellent for low epimerization, byproducts are water-soluble.Requires a base (e.g., pyridine).Peptide synthesis or when byproduct removal is difficult.
SOCl₂/Oxalyl Chloride Acid Chloride FormationHighly reactive intermediate.Harsh conditions, not suitable for sensitive functional groups.Robust amines/alcohols where other methods fail.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (C-Br Bond)

The C5-Br bond is well-positioned for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). However, the presence of the free carboxylic acid is a major complicating factor.

Q1: My Suzuki-Miyaura coupling reaction has failed. The starting material is either unreacted or I see significant decomposition. What went wrong?

Failure in Suzuki couplings with this substrate almost always involves catalyst deactivation or interference from the unprotected carboxylic acid.

Causality Analysis:

  • Interference from the Free Carboxylic Acid: This is the most probable culprit. The acidic proton can react with the base, altering the stoichiometry. More critically, the resulting carboxylate anion can coordinate to the palladium(II) center in the catalytic cycle, stabilizing it and preventing the crucial reductive elimination step, effectively killing the catalyst.[2]

  • Catalyst Deactivation: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a primary cause of failure.[3]

  • Suboptimal Ligand/Base Combination: The electronic nature of the thiophene ring (influenced by both the electron-donating methyl group and the electron-withdrawing carboxyl group) requires a well-chosen ligand. Electron-rich ligands are often needed to facilitate the oxidative addition step with bromothiophenes. The choice of base is also critical for the transmetalation step.

  • Protodebromination (Loss of Bromine): This side reaction, where the bromine atom is replaced by a hydrogen, can occur if there are proton sources (like water) or if the base/solvent system promotes it.

Troubleshooting Workflow:

G start Failed Suzuki Coupling q1 Did you protect the carboxylic acid (e.g., as a methyl/ethyl ester)? start->q1 sol1 Protect the acid first. Esterification is the most reliable strategy to prevent catalyst inhibition. q1->sol1 No (High Priority) q2 Was the reaction thoroughly degassed? q1->q2 Yes sol1->q2 sol2 Degas solvent and reaction mixture rigorously (3x freeze-pump-thaw cycles or sparging with Ar/N2 for 30+ min). q2->sol2 No q3 What catalyst/ligand system was used? q2->q3 Yes sol2->q3 sol3 Try a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) with Pd(OAc)2 or a pre-formed catalyst like Pd(dppf)Cl2. q3->sol3 Pd(PPh3)4 q4 Is protodebromination a major side product? q3->q4 Other sol3->q4 sol4 Ensure anhydrous conditions. Use a milder base (e.g., K2CO3) before trying stronger ones (K3PO4). q4->sol4 Yes

Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.

Q2: I am observing significant decarboxylation. How can I prevent this?

Thiophene-3-carboxylic acids can be susceptible to decarboxylation, especially under harsh conditions.

Causality Analysis: The stability of the resulting carbanion at the 3-position after CO₂ loss, combined with high temperatures and certain transition metals, can promote this unwanted side reaction.[4]

Solutions:

  • Lower the Reaction Temperature: This is the most effective solution. Screen for catalysts that operate at lower temperatures (e.g., below 80 °C).

  • Change the Catalyst System: Some palladium or copper catalysts may promote decarboxylation more than others. Screening different metal sources and ligands is advisable.

  • Use Milder Bases: Avoid excessively strong bases or nucleophilic bases if possible.

Frequently Asked Questions (FAQs)

Q: Should I always protect the carboxylic acid before a cross-coupling reaction? A: It is highly recommended. While some specific catalytic systems can tolerate free carboxylic acids, success is not guaranteed. Protecting the acid as a simple methyl or ethyl ester is the most robust and reliable strategy to ensure reproducibility and high yields in cross-coupling reactions. You can easily hydrolyze the ester back to the acid post-coupling.

Q: What are the recommended storage conditions for 5-Bromo-2-methylthiophene-3-carboxylic acid? A: Store in a tightly sealed container in a refrigerator (2-8 °C) under a dry, inert atmosphere. The compound can be irritating to the skin, eyes, and respiratory system, so appropriate personal protective equipment should be worn.[5]

Q: What is the best general-purpose solvent for reactions with this compound? A: For amide couplings, polar aprotic solvents like DMF or NMP are common. For Suzuki couplings (of the protected ester), solvent systems often include toluene, dioxane, or DME, sometimes with water as a co-solvent depending on the base used.[3]

Q: My purification is difficult due to byproducts. Any suggestions? A: For amide coupling reactions using DCC/EDC, the N-acylurea byproduct can be challenging to remove. Switching to a reagent like T3P® whose byproducts are water-soluble can simplify the workup significantly. For cross-coupling reactions, careful purification of the esterified product by column chromatography on silica gel is standard before the final hydrolysis step.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (HATU)

This protocol is optimized for robust activation and is suitable for a wide range of amines.

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial to prevent side reactions with the amine.[1]

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS. If the reaction is slow, it can be gently warmed to 40 °C.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Suzuki-Miyaura Cross-Coupling (Two-Step)

This two-step procedure involving protection is the most reliable method for achieving high yields.

Step A: Esterification (Example with Methanol)

  • Suspend 5-Bromo-2-methylthiophene-3-carboxylic acid (1.0 eq) in methanol.

  • Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours until a clear solution is formed and TLC/LC-MS confirms full conversion.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which can often be used without further purification.

Step B: Suzuki-Miyaura Coupling

  • Setup: To a flask, add the methyl 5-bromo-2-methylthiophene-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask and thoroughly degas the mixture by alternating between vacuum and backfilling with argon (repeat 3-5 times).

  • Solvent Addition: Add degassed solvent (e.g., a 3:1 mixture of dioxane and water) via cannula or syringe.

  • Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the coupled ester by flash column chromatography. The pure ester can then be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH in THF/water).

References

  • Lulinski, S. et al. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules. Available from: [Link]

  • PubChem. 2-Bromo-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Gendron, T. & Vamvounis, G. Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Reddit. Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Available from: [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methylthiophene-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and derivatization of 5-Bromo-2-methylthiophene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve reaction yields, minimize impurities, and troubleshoot your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, focusing on the primary route: the direct electrophilic bromination of 2-methylthiophene-3-carboxylic acid.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

Answer: The most critical factors influencing yield are the purity of the starting material, the choice and stoichiometry of the brominating agent, and precise control over reaction conditions.

  • Starting Material Integrity: The purity of your starting material, 2-methylthiophene-3-carboxylic acid, is paramount. Impurities can consume the brominating agent or catalyze side reactions.

    • Recommendation: Verify the purity of the starting material by NMR and melting point (lit. mp 147-149 °C). If necessary, recrystallize from an appropriate solvent system (e.g., aqueous ethanol) before use.

  • Brominating Agent & Stoichiometry: Both N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are effective, but their reactivity profiles differ.

    • NBS: Generally offers higher selectivity and milder reaction conditions, reducing the risk of over-bromination. However, its purity is critical; old or improperly stored NBS may contain free bromine and succinimide, leading to inconsistent results.

    • Bromine (Br₂): More reactive and cost-effective, but can easily lead to the formation of di-brominated byproducts if not added carefully and in the correct stoichiometry.

    • Recommendation: Start with 1.0 to 1.1 equivalents of high-purity NBS. Using a significant excess can promote di-bromination. If using Br₂, ensure it is added dropwise as a dilute solution to maintain control[1].

  • Reaction Temperature: Electrophilic bromination of the electron-rich thiophene ring is typically exothermic.

    • Causality: Insufficient cooling can lead to a temperature spike, increasing the reaction rate uncontrollably and favoring the formation of thermodynamic byproducts, such as di-brominated species.

    • Recommendation: Maintain a low and stable temperature during the addition of the brominating agent. Start the reaction at 0 °C and allow it to slowly warm to room temperature. A discussion among chemists highlights that for selective reactions, if a reaction proceeds at a lower temperature, it's best to maintain that temperature until completion to enhance selectivity[2].

  • Solvent Choice: The solvent not only dissolves the reactants but also influences the reactivity of the brominating agent.

    • Recommendation: Acetic acid is a common and effective solvent for brominations with Br₂[1]. For NBS brominations, polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can be effective. Chloroform or dichloromethane are also frequently used[2]. Ensure the solvent is anhydrous, as water can react with the brominating agent.

Question 2: My TLC and NMR analysis show multiple products. What are these impurities and how can I prevent their formation?

The presence of multiple spots on a TLC plate is a classic sign of a non-selective reaction.

Answer: The primary impurities are typically unreacted starting material and over-brominated products (e.g., 4,5-dibromo-2-methylthiophene-3-carboxylic acid). Their formation is directly linked to reaction control.

  • Mechanism of Impurity Formation: The thiophene ring is highly activated by the methyl group at the C2 position and the sulfur atom, making it susceptible to multiple electrophilic substitutions. While the carboxylic acid group at C3 is deactivating, the combined activating effect still makes the ring electron-rich[3]. If the concentration of the electrophile (Br+) is too high locally or the temperature is elevated, a second bromination can occur at the C4 position.

  • Prevention Strategy:

    • Slow Reagent Addition: Add the brominating agent (especially Br₂) dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-bromination[2].

    • Dilution: Running the reaction at a lower concentration can also help dissipate heat and reduce the likelihood of a second bromination event on the same molecule.

    • Temperature Control: As mentioned, keep the reaction cooled (0 °C) during addition. Do not allow the temperature to rise significantly.

  • Purification: If impurities are already formed, purification is necessary.

    • Recrystallization: The desired product, being a carboxylic acid, often has different solubility properties from the starting material and di-bromo byproduct. Recrystallization from a suitable solvent like water or an ethanol/water mixture is often effective[1].

    • Column Chromatography: For difficult separations, silica gel chromatography can be used. A solvent system of ethyl acetate and heptane with a small amount of acetic acid (to keep the carboxylic acid protonated and reduce tailing) is a good starting point[4].

Question 3: The reaction seems to stall and does not go to completion, leaving significant starting material. What can I do?

Incomplete conversion is frustrating and complicates purification.

Answer: Stalling typically points to issues with reagent activity, insufficient reaction time, or, in some cases, the need for a catalyst.

  • Reagent Purity/Activity: The most common culprit is impure or degraded NBS.

    • Recommendation: Use freshly opened or recrystallized NBS. To recrystallize NBS, dissolve it in hot water or acetic acid and allow it to cool slowly.

  • Reaction Time & Temperature: Some reactions require more time or thermal energy to reach completion.

    • Recommendation: After the initial cooled addition of the brominating agent, allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours). Monitor the reaction progress by TLC. If it remains stalled, gentle heating (e.g., to 40-50 °C) can be attempted, but be aware this may also increase byproduct formation.

  • Solvent Effects: The choice of solvent can impact reaction rates.

    • Recommendation: If the reaction is slow in a non-polar solvent like chloroform, switching to a more polar solvent like acetic acid or DMF might accelerate the reaction.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the bromination of 2-methylthiophene-3-carboxylic acid?

A: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The thiophene ring acts as a nucleophile, attacking the electrophilic bromine species (Br+), which is generated from either Br₂ or NBS. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the carbon atom where the bromine was added, which restores the aromaticity of the ring. DFT studies suggest the formation of a bromonium ion intermediate is favorable[5].

G cluster_start Reactants cluster_intermediate Intermediate cluster_end Product Thiophene 2-Methylthiophene- 3-carboxylic Acid Sigma Sigma Complex (Cationic Intermediate) Thiophene->Sigma Nucleophilic Attack Bromine Brominating Agent (NBS or Br₂) Bromine->Sigma Provides Br+ Product 5-Bromo-2-methylthiophene- 3-carboxylic Acid Sigma->Product Deprotonation & Aromatization

Q2: Are there viable alternative synthetic routes to 5-Bromo-2-methylthiophene-3-carboxylic acid?

A: Yes, if the direct bromination route proves problematic or if the starting material is unavailable, other strategies can be employed. A common alternative involves forming the carboxylic acid group last.

  • Lithiation/Carboxylation Route: This method offers excellent regiocontrol.

    • Step 1: Start with a readily available precursor like 2-methylthiophene. Perform a bromination to get 2-bromo-5-methylthiophene.

    • Step 2: Selectively lithiate the C3 position. This can be achieved using a strong base like n-butyllithium (n-BuLi) in the presence of a directing agent like diisopropylamine (to form LDA), which directs the metalation to the position ortho to the bromo group[4][6].

    • Step 3: Quench the resulting organolithium intermediate with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. A similar procedure has been reported with a 66% yield for an analogous compound[4].

G Start 2-Bromo-5-methylthiophene Step1 Directed Lithiation (LDA, -70 °C) Start->Step1 Intermediate 3-Lithio-2-bromo- 5-methylthiophene Step1->Intermediate Step2 Carboxylation (CO₂, then H₃O⁺) Intermediate->Step2 Product Target Product Step2->Product

Q3: How can I effectively derivatize the final product for drug development applications?

A: 5-Bromo-2-methylthiophene-3-carboxylic acid is a versatile building block with two reactive handles: the carboxylic acid and the bromo group.

  • Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters, amides, or acid chlorides. Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine) are effective for forming esters and amides[7].

  • Bromo Group Derivatization: The C-Br bond is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a molecule series[7].

Experimental Protocols & Data
Protocol 1: Synthesis of 5-Bromo-2-methylthiophene-3-carboxylic acid via Direct Bromination

This protocol is adapted from procedures for similar thiophene brominations[1].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in glacial acetic acid or DMF. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate with 1% Acetic Acid).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water (approx. 5 times the volume of acetic acid used). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and succinimide.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture. The expected product is a solid.

Data Summary: Comparison of Bromination Conditions

The optimal conditions can vary. The table below summarizes common variables.

ParameterCondition A (High Selectivity)Condition B (High Reactivity)Rationale & Key Reference
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)NBS is generally milder and more selective for mono-bromination on activated rings.[2]
Stoichiometry 1.0-1.1 equivalents1.0 equivalentsA slight excess of NBS can ensure full conversion, but a large excess of either reagent risks over-bromination.
Solvent Acetonitrile, DMF, or CHCl₃Glacial Acetic AcidAcetic acid can activate Br₂, increasing its electrophilicity, but also serves as a good solvent.[1]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureLow temperature during addition is crucial to control the exothermic reaction and prevent side products.[2]
Typical Yield 60-85%40-70%Yields are highly dependent on precise execution of the procedure.
References
  • Rathman, T. L. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1655–1664. [Link]

  • Request PDF. (n.d.). A novel method for the bromination of thiophenes. ResearchGate. Retrieved January 23, 2026, from [Link]

  • MDPI. (2019). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molecules, 24(7), 1383. [Link]

  • PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • Georganics. (n.d.). Thiophene derivatives. Retrieved January 23, 2026, from [Link]

  • StudySmarter. (n.d.). Thiophene: Bromination & Reduction. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Serbian Chemical Society, 85(1), 1-15. [Link]

  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Retrieved January 23, 2026, from [Link]

  • Reddit. (2015). NBS bromination of thienyl moieties. r/chemistry. Retrieved January 23, 2026, from [Link]

  • Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. ACS. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.
  • PubChem. (n.d.). 2-Bromo-5-methylthiophene-3-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Retrieved January 23, 2026, from [Link]

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Technical Support Center: Synthesis of Thiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Over-bromination and Other Common Pitfalls

Welcome to the technical support center for the synthesis of thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a particular focus on the prevalent issue of over-bromination. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to thiophene-2-carboxylic acid, and where does over-bromination typically occur?

The most prevalent synthetic pathway involves a two-step process: the electrophilic bromination of thiophene to yield 2-bromothiophene, followed by a metal-halogen exchange and subsequent carboxylation. Over-bromination is a significant side reaction during the initial bromination step, where the highly reactive thiophene ring can accept more than one bromine atom, leading to the formation of 2,5-dibromothiophene and other polybrominated species.

Q2: Why is thiophene so susceptible to over-bromination?

Thiophene is an electron-rich aromatic heterocycle. The sulfur atom donates electron density to the ring, activating it towards electrophilic substitution. This high reactivity makes the initial product, 2-bromothiophene, still susceptible to further bromination, often leading to a mixture of mono- and di-substituted products.[1] The transformation from mono- to dibromides can be a rate-determining step in some cases.[1]

Q3: What are the primary consequences of over-bromination in my synthesis?

Over-bromination directly impacts your synthesis in several negative ways:

  • Reduced Yield: Formation of undesired polybrominated thiophenes consumes your starting material and desired intermediate, thus lowering the overall yield of thiophene-2-carboxylic acid.

  • Purification Challenges: The structural similarity between mono- and di-brominated thiophenes can make their separation by standard techniques like column chromatography difficult and laborious.[2]

  • Impure Final Product: If not completely removed, brominated impurities can carry through the synthesis, contaminating your final thiophene-2-carboxylic acid and potentially interfering with subsequent reactions or biological assays.

Q4: Can I reverse over-bromination?

While prevention is the best strategy, selective de-bromination of polybrominated thiophenes is possible. This typically involves using a reducing agent, such as zinc powder in acetic acid, to selectively remove bromine atoms.[3] However, this adds extra steps to your synthesis and may not be completely selective, leading to a mixture of products.[3] Hydrodehalogenation is another technique for removing halogen atoms from aromatic compounds.[4]

Troubleshooting Guide: Managing Over-bromination

This section provides detailed solutions to common problems encountered during the synthesis of thiophene-2-carboxylic acid, with a focus on preventing and managing over-bromination.

Issue 1: Low Yield of 2-Bromothiophene and Significant Formation of Dibrominated Byproducts

Underlying Cause: The high reactivity of the thiophene ring and/or harsh reaction conditions are leading to poor selectivity in the bromination step.

Solutions:

1. Reagent Selection and Stoichiometry:

  • Switch to a Milder Brominating Agent: Instead of elemental bromine (Br₂), which is highly reactive, consider using N-bromosuccinimide (NBS).[5] NBS provides a slow, controlled release of electrophilic bromine, which can significantly improve selectivity for mono-bromination.[2]

  • Precise Stoichiometry: Use a strict 1.0 to 1.1 molar equivalent of your brominating agent relative to thiophene.[5] An excess of the brominating agent will inevitably lead to over-bromination.

2. Reaction Condition Optimization:

  • Temperature Control: Perform the bromination at low temperatures. Starting the reaction at 0°C or even lower (e.g., -10°C) can help control the reaction rate and improve selectivity.[6][7]

  • Slow, Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period.[2] This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Solvent Choice: The choice of solvent can influence selectivity. For bromination with Br₂, acetic acid is a common choice.[7] For NBS, less polar solvents like chloroform, carbon tetrachloride, or acetonitrile can be effective.[5]

3. In-Process Monitoring:

  • Thin-Layer Chromatography (TLC): Regularly monitor the reaction progress using TLC.[8] This will allow you to stop the reaction as soon as the starting material is consumed and before significant amounts of di-brominated products are formed.

Issue 2: Difficulty in Separating 2-Bromothiophene from Dibrominated Impurities

Underlying Cause: The similar polarity and boiling points of mono- and di-brominated thiophenes make their separation challenging.

Solutions:

  • Optimized Column Chromatography: If column chromatography is necessary, use a high-resolution silica gel and a carefully selected eluent system with a shallow polarity gradient. Hexane or petroleum ether are good starting points for the eluent.

  • Recrystallization: If your 2-bromothiophene is a solid at room temperature or can be derivatized to a solid, recrystallization can be a highly effective purification method.

  • Consider an Alternative Synthetic Route: If separation remains a significant hurdle, consider a synthesis that avoids the bromination of thiophene altogether. One such method is the direct carboxylation of thiophene using CO₂ in a carbonate/carboxylate medium, although this may require high temperatures.[9]

Experimental Protocols
Protocol 1: Selective Mono-bromination of Thiophene using NBS

This protocol is designed to maximize the yield of 2-bromothiophene while minimizing the formation of over-brominated products.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30-60 minutes, ensuring the temperature remains at 0°C.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[5]

Protocol 2: Carboxylation of 2-Bromothiophene via Grignard Reaction

This protocol outlines the conversion of 2-bromothiophene to thiophene-2-carboxylic acid.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromothiophene (1.0 eq.) in anhydrous diethyl ether or THF dropwise. The reaction is exothermic and should be controlled with a water bath.[10][11]

  • Carboxylation: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture to 0°C and bubble dry carbon dioxide gas through the solution, or pour the Grignard solution over crushed dry ice.[12][13][14]

  • Acidic Work-up: After the addition of CO₂, quench the reaction by slowly adding dilute hydrochloric acid or sulfuric acid.[12][13]

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude thiophene-2-carboxylic acid can be purified by recrystallization.

Data Presentation
ParameterBr₂ in Acetic AcidNBS in Chloroform
Reactivity HighModerate
Selectivity LowerHigher
Byproducts Higher amounts of di- and poly-brominated thiophenesPrimarily mono-brominated product with careful control
Safety Corrosive and toxicLess hazardous than Br₂
Visualizations
Reaction Pathway for Thiophene-2-Carboxylic Acid Synthesis

G Thiophene Thiophene Bromination Electrophilic Bromination Thiophene->Bromination Brominating_Agent Brominating Agent (e.g., NBS or Br₂) Brominating_Agent->Bromination Two_Bromothiophene 2-Bromothiophene Bromination->Two_Bromothiophene Desired Path Over_Bromination Over-bromination Bromination->Over_Bromination Metal_Halogen_Exchange Metal-Halogen Exchange (e.g., Mg or n-BuLi) Two_Bromothiophene->Metal_Halogen_Exchange Di_Bromothiophene 2,5-Dibromothiophene (Side Product) Over_Bromination->Di_Bromothiophene Thienyl_Organometallic Thienyl Grignard or Lithium Reagent Metal_Halogen_Exchange->Thienyl_Organometallic Carboxylation Carboxylation (CO₂) Thienyl_Organometallic->Carboxylation Acidic_Workup Acidic Work-up Carboxylation->Acidic_Workup Thiophene_2_Carboxylic_Acid Thiophene-2-Carboxylic Acid Acidic_Workup->Thiophene_2_Carboxylic_Acid

Caption: Synthetic route to thiophene-2-carboxylic acid.

Troubleshooting Workflow for Over-bromination

G Start Over-bromination Detected (e.g., by TLC or GC-MS) Check_Reagent Review Brominating Agent and Stoichiometry Start->Check_Reagent Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Use_NBS Switch to NBS from Br₂ Check_Reagent->Use_NBS Check_Stoichiometry Ensure 1.0-1.1 eq. of Brominating Agent Check_Reagent->Check_Stoichiometry Monitor Implement In-Process Monitoring (TLC) Use_NBS->Monitor Check_Stoichiometry->Monitor Lower_Temp Decrease Reaction Temperature (e.g., 0°C) Check_Conditions->Lower_Temp Slow_Addition Implement Slow/Portion-wise Addition of Reagent Check_Conditions->Slow_Addition Lower_Temp->Monitor Slow_Addition->Monitor Purification Optimize Purification Strategy Monitor->Purification Column High-Resolution Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization End Improved Yield and Purity Column->End Recrystallization->End

Caption: Decision tree for troubleshooting over-bromination.

References

  • A novel method for the bromination of thiophenes | Request PDF - ResearchGate. Available at: [Link]

  • Thiophene: Bromination & Reduction - Chemistry - StudySmarter. Available at: [Link]

  • KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents.
  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available at: [Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? | ResearchGate. Available at: [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. Available at: [Link]

  • Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. Available at: [Link]

  • NBS bromination of thienyl moieties : r/chemistry - Reddit. Available at: [Link]

  • Bromination of 3-phenylthiophene | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed. Available at: [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. Available at: [Link]

  • WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents.
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants - MDPI. Available at: [Link]

  • Question: Reaction of 2-bromothiophene with 1) Mg; 2) CO2; 3) acidic workup - Chegg. Available at: [Link]

  • US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents.
  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. Available at: [Link]

  • Dimerization reactions with oxidized brominated thiophenes | Request PDF - ResearchGate. Available at: [Link]

  • Draw the structure of the product that is formed when 2-bromothiophene is treated with the following reagents: 1) Mg; 2) CO_2; 3) acidic workup. | Homework.Study.com. Available at: [Link]

  • CN111763194A - Preparation method of 2-bromothiophene - Google Patents.
  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. Available at: [Link]

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  • I keep getting debrominated starting material and low conversion after lithiation - Reddit. Available at: [Link]

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role of coupling reagents in amidation of 5-Bromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidation of 5-Bromothiophene-2-carboxylic acid

Welcome to the technical support center for the amidation of 5-bromothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet sometimes challenging chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the amidation of 5-bromothiophene-2-carboxylic acid, providing a solid foundation for your experimental design.

Q1: What is the primary challenge in the amidation of 5-bromothiophene-2-carboxylic acid?

A1: The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient.[1] This is primarily due to an acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a stable and unreactive ammonium carboxylate salt.[2][3] To overcome this, a "coupling reagent" is necessary to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[2][4][5]

Q2: How do I choose the right coupling reagent for my specific amine and 5-bromothiophene-2-carboxylic acid?

A2: The choice of coupling reagent depends on several factors, including the reactivity of the amine (steric hindrance, nucleophilicity), desired reaction conditions (temperature, solvent), and the need to suppress side reactions like racemization (if applicable). For 5-bromothiophene-2-carboxylic acid, which is a heteroaromatic carboxylic acid, certain reagents are often more effective.

  • Carbodiimides (EDC, DCC, DIC): These are widely used and cost-effective.[6][7] EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly useful as its urea byproduct is water-soluble, simplifying purification through aqueous workup.[6][8] DCC (dicyclohexylcarbodiimide) forms an insoluble urea byproduct that can be removed by filtration.[6] However, carbodiimides can sometimes lead to the formation of a stable N-acylurea byproduct, which can be difficult to remove.[4][9]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are often more potent and are particularly effective for less reactive or sterically hindered amines and heteroaromatic carboxylic acids.[6][9] They are known for faster reaction times and lower rates of side reactions.[6] It's important to note that excess HBTU or HATU can react with the unprotected N-terminus of a peptide, blocking further elongation.[6]

  • Phosphonium Salts (PyBOP, BOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent.[4][10] An advantage over uronium salts is that it does not have a guanidinium group that could react with the amine.[4] However, the original BOP reagent produces the carcinogenic byproduct HMPA.[4]

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents, particularly carbodiimides.[1] Their primary roles are:

  • Suppressing Racemization: In reactions involving chiral carboxylic acids, these additives minimize the loss of stereochemical integrity.[1][6]

  • Preventing N-acylurea Formation: They react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to rearranging into the undesired N-acylurea byproduct.[4][9]

  • Increasing Reaction Rates: The active esters formed are often more reactive towards the amine than the initial activated species, leading to faster and cleaner reactions.[4]

Q4: Why is a non-nucleophilic base like DIPEA or triethylamine necessary?

A4: A non-nucleophilic base plays a crucial role in the amidation reaction.[9] Its primary functions are:

  • Deprotonating the Carboxylic Acid: The base deprotonates the carboxylic acid to form a carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[9]

  • Neutralizing Acidic Byproducts: The reaction generates acidic byproducts that can protonate the amine starting material, rendering it non-nucleophilic.[11] The base neutralizes these acids, ensuring the amine remains available for reaction.[9]

  • Freeing the Amine: If the amine starting material is in the form of a salt (e.g., a hydrochloride salt), the base is required to deprotonate it to the free, nucleophilic amine.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the amidation of 5-bromothiophene-2-carboxylic acid.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for the specific substrates. 2. Poor Nucleophilicity of the Amine: The amine may be sterically hindered or electronically deactivated. 3. Salt Formation: The acidic carboxylic acid and basic amine form an unreactive salt.[2][3] 4. Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate.[9]1. Switch to a more potent coupling reagent: If using a carbodiimide like EDC, consider switching to a uronium-based reagent like HATU.[9] 2. Pre-activation: Allow the 5-bromothiophene-2-carboxylic acid to react with the coupling reagent and base (e.g., DIPEA) for 15-30 minutes before adding the amine. This is especially important with HATU to prevent guanidinylation of the amine.[9] 3. Increase reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for less reactive amines.[9] 4. Use a suitable base: Ensure an adequate amount of a non-nucleophilic base like DIPEA or triethylamine is present to prevent salt formation and neutralize acidic byproducts.[9] 5. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Moisture can be detrimental to the reaction.[9]
Formation of Side Products 1. N-acylurea Formation (with carbodiimides): The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[4][9] 2. Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid.[12] 3. Guanidinylation of the Amine (with HATU/HBTU): Excess uronium reagent can react with the amine.[6]1. Add HOBt or HOAt: Including these additives minimizes the formation of N-acylurea by trapping the O-acylisourea as a more stable active ester.[9] 2. Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the desired reaction over anhydride formation. 3. Optimize Reagent Addition Sequence: For some systems, adding the amine to a pre-activated mixture of the carboxylic acid and coupling reagent can improve outcomes.[12] 4. Avoid Excess Uronium Reagent: Use no more than a slight excess (e.g., 1.1 equivalents) of HATU or HBTU.
Difficult Purification 1. Water-soluble byproducts: Byproducts from reagents like EDC and HOBt can be difficult to remove from polar products. 2. Insoluble byproducts: The urea byproduct from DCC can sometimes be difficult to completely remove by filtration. 3. Co-elution of Product and Starting Materials: The product and unreacted starting materials may have similar polarities.1. Aqueous Workup: For water-soluble byproducts, perform thorough washes with water, dilute acid (e.g., 1M HCl), and dilute base (e.g., saturated NaHCO3 solution).[9] 2. Filtration: For the insoluble dicyclohexylurea (DCU) from DCC, ensure the reaction mixture is cooled before filtration to maximize precipitation. A second filtration after concentration may be necessary.[9] 3. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.[9] 4. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[9]

Experimental Protocols & Methodologies

General Workflow for Amidation

The following diagram illustrates the general workflow for the amidation of 5-bromothiophene-2-carboxylic acid using a coupling reagent.

G cluster_prep Reaction Setup cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 5-Bromothiophene- 2-carboxylic acid, amine, and base in anhydrous solvent add_coupling Add coupling reagent (and additive like HOBt if needed) reagents->add_coupling 1 stir Stir at appropriate temperature and monitor by TLC or LC-MS add_coupling->stir 2 quench Quench reaction stir->quench 3 extract Aqueous workup quench->extract 4 purify Purify by chromatography or recrystallization extract->purify 5

Caption: General workflow for amidation.

Protocol 1: Amidation using EDC/HOBt

This protocol is a good starting point for a wide range of amines.

  • Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add the desired amine (1.1 eq.), HOBt (1.1 eq.), and a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Amidation using HATU

This protocol is recommended for sterically hindered or less nucleophilic amines.

  • Pre-activation: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.[9]

  • Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.[9]

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.[9]

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Mechanism of Carbodiimide-Mediated Amidation with HOBt

The following diagram outlines the key steps in the activation of a carboxylic acid by a carbodiimide (represented as R-N=C=N-R') in the presence of HOBt.

G CarboxylicAcid R-COOH (5-Bromothiophene- 2-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., EDC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Amide Amide Product O_Acylisourea->Amide + Amine (Direct path) N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine Urea Urea Byproduct Amine R'''NH2 Amine->Amide

Caption: Carbodiimide activation mechanism.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Dunetz, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Valeur, E., & Bradley, M. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Pattarawarapan, M., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

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Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 5-Bromo-2-methylthiophene-3-carboxylic acid: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of 5-Bromo-2-methylthiophene-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for the unambiguous characterization of this and similar halogenated thiophene derivatives.

Introduction to 5-Bromo-2-methylthiophene-3-carboxylic acid

5-Bromo-2-methylthiophene-3-carboxylic acid is a substituted thiophene, a class of heterocyclic compounds prevalent in medicinal chemistry. The presence of a bromine atom, a carboxylic acid, and a methyl group on the thiophene ring provides multiple points for synthetic modification, making it a versatile building block for drug discovery. Accurate structural elucidation is paramount to understanding its reactivity and ensuring the identity of subsequent derivatives. NMR and mass spectrometry are powerful analytical techniques that, when used in conjunction, provide a comprehensive understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of 5-Bromo-2-methylthiophene-3-carboxylic acid into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton, which can sometimes exchange with trace amounts of water in other solvents.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition (400 MHz):

  • Pulse Sequence: A standard 30-degree pulse (zg30) is typically sufficient.

  • Number of Scans: 16 to 32 scans provide a good signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative analysis.

¹³C NMR Acquisition (100 MHz):

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

  • Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

Data Interpretation and Comparative Analysis

Table 1: Comparative ¹H and ¹³C NMR Data of Bromomethylthiophene Carboxylic Acid Isomers

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-Bromo-2-methylthiophene-3-carboxylic acid (Predicted) ~2.5 (s, 3H, CH₃), ~7.3 (s, 1H, H-4), ~11-13 (br s, 1H, COOH)~15 (CH₃), ~125 (C-4), ~128 (C-5), ~135 (C-3), ~145 (C-2), ~165 (COOH)
3-Bromo-5-methylthiophene-2-carboxylic acid 2.47 (s, 3H), 6.98 (s, 1H), 13.19 (bs, 1H)15.3, 108.7, 125.5, 129.8, 141.4, 156.3
2-Bromo-5-methylthiophene-3-carboxylic acid Data not available in searched resultsData not available in searched results

Note: Predicted values are estimations based on known substituent effects on the thiophene ring and may vary from experimental results.

The single aromatic proton in 5-Bromo-2-methylthiophene-3-carboxylic acid is expected to appear as a singlet, as there are no adjacent protons to cause splitting. The methyl protons will also be a singlet. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • Electron Ionization (EI): A common technique for volatile and thermally stable compounds. The sample is introduced into the ion source where it is bombarded with high-energy electrons.

  • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile molecules. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer.

MS Acquisition:

  • Mass Range: A scan range of m/z 50-500 is typically sufficient to observe the molecular ion and significant fragments.

  • Ionization Mode: Positive or negative ion mode can be used, depending on the analyte and the ionization technique. For carboxylic acids, negative ion mode ESI can be effective.

Fragmentation Pattern and Interpretation

The mass spectrum of 5-Bromo-2-methylthiophene-3-carboxylic acid is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2] This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Predicted Key Fragments:

  • [M]⁺: Molecular ion (m/z 220 and 222)

  • [M-OH]⁺: Loss of a hydroxyl radical from the carboxylic acid (m/z 203 and 205)

  • [M-COOH]⁺: Loss of the carboxylic acid group (m/z 175 and 177)

  • [M-Br]⁺: Loss of the bromine atom (m/z 141)

Fragmentation M [C₆H₅BrO₂S]⁺˙ m/z 220/222 M_OH [C₆H₄BrOS]⁺ m/z 203/205 M->M_OH - OH M_COOH [C₅H₄BrS]⁺ m/z 175/177 M->M_COOH - COOH M_Br [C₆H₅O₂S]⁺ m/z 141 M->M_Br - Br

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Comparison of NMR and Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity of atoms, stereochemistryMolecular weight, elemental formula, fragmentation pattern
Strengths Unambiguous structure determinationHigh sensitivity, confirmation of molecular formula
Limitations Lower sensitivity, requires pure sampleIsomers can have identical mass spectra
Complementarity Provides the "what and where" of atomsProvides the "how much it weighs" and "what it's made of"

Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which can be used to confirm the molecular formula determined by mass spectrometry.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion

The comprehensive analysis of 5-Bromo-2-methylthiophene-3-carboxylic acid requires a synergistic approach utilizing both NMR and mass spectrometry. NMR spectroscopy provides the detailed architectural plan of the molecule, revealing the connectivity of its atoms, while mass spectrometry confirms its overall weight and elemental composition. By understanding the principles behind these techniques and employing rigorous experimental protocols, researchers can confidently and accurately characterize this and other important synthetic intermediates, paving the way for advancements in drug discovery and materials science.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 5-Bromo-2-methyl- thiophene-3-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS Data_Integration Integration of NMR and MS Data NMR->Data_Integration MS->Data_Integration Structure_Elucidation Unambiguous Structure Elucidation Data_Integration->Structure_Elucidation

Caption: Analytical Workflow for Structural Elucidation.

References

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecules containing the thiophene moiety is a frequent necessity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds with exceptional functional group tolerance and reliability. However, the successful coupling of bromothiophenes is critically dependent on the judicious selection of a palladium catalyst system. This guide provides a comparative analysis of commonly employed catalysts, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Crucial Role of the Catalyst in Bromothiophene Suzuki Coupling

Thiophene, an electron-rich heteroaromatic ring, presents unique challenges in Suzuki coupling. The sulfur atom can coordinate to the palladium center, potentially leading to catalyst deactivation. Furthermore, the electronic nature of the thiophene ring can influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination. The choice of the palladium precursor and, more importantly, the ancillary ligand, is paramount in overcoming these challenges and achieving high yields and reaction efficiency.

Comparative Performance of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of bromothiophenes is intricately linked to the nature of the ligand coordinated to the palladium center. This section provides a comparative overview of three major classes of palladium catalysts: those with traditional phosphine ligands, modern biaryl phosphine ligands (Buchwald ligands), and N-heterocyclic carbene (NHC) ligands.

Traditional Phosphine Ligands: The Workhorse Catalyst

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available, and relatively inexpensive catalyst for Suzuki couplings. It has proven effective for a range of bromothiophene substrates.

Catalyst SystemBromothiophene SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneArylboronic acidsK₃PO₄1,4-dioxane/H₂O901227-635[1]
Pd(PPh₃)₄(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidsK₃PO₄1,4-dioxane/H₂O901231-465[2]
Pd(dppf)Cl₂3-bromopyridinePhenylboronic acidK₂CO₃Toluene/H₂O8012853[3]

Analysis of Performance:

  • Pd(PPh₃)₄: This catalyst is a reliable choice for many applications, particularly when cost is a primary consideration. However, it often requires higher catalyst loadings and longer reaction times. Its performance can be substrate-dependent, with yields varying significantly based on the electronic and steric properties of the coupling partners.[1][2]

  • Pd(dppf)Cl₂: This catalyst, featuring a ferrocenyl-based diphosphine ligand, often exhibits enhanced stability and activity compared to Pd(PPh₃)₄, particularly for heteroaryl couplings.[3] The bidentate nature of the dppf ligand can prevent palladium black precipitation and promote the desired catalytic cycle.

Buchwald Phosphine Ligands: For Challenging Couplings

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, enabling the coupling of challenging substrates under milder conditions and with lower catalyst loadings.

Catalyst SystemBromopyridine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / SPhos3-bromopyridinePhenylboronic acidK₃PO₄1,4-dioxane1004951[3]
Pd₂(dba)₃ / XPhosChloropyridinesArylboronic acidsK₃PO₄t-BuOH1001270-952[4]

Analysis of Performance:

  • High Activity: Buchwald ligands, such as SPhos and XPhos, consistently deliver high yields for a broad range of substrates, including electron-rich and sterically hindered bromothiophenes.[3][5]

  • Lower Catalyst Loadings: The high turnover numbers (TONs) achieved with these ligands allow for significantly lower catalyst loadings, which is economically and environmentally advantageous, especially in large-scale synthesis.[6]

  • Milder Conditions: The enhanced reactivity often permits reactions to be conducted at lower temperatures and with shorter reaction times compared to traditional phosphine ligands.[5]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form highly stable and active catalysts that are often resistant to the harsh conditions that can deactivate phosphine-based systems.

Catalyst SystemBromopyridine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PEPPSI-IPr3-bromopyridinePhenylboronic acidCs₂CO₃t-AmylOH1002980.5[3]

Analysis of Performance:

  • Exceptional Stability: Pd-NHC complexes exhibit remarkable thermal stability and are often air- and moisture-tolerant, simplifying reaction setup.

  • High Efficiency: These catalysts are highly active and can promote couplings of even unreactive aryl chlorides at low catalyst loadings.[3][7] The strong σ-donating ability of NHC ligands facilitates the oxidative addition step.

  • Broad Applicability: PEPPSI-type catalysts have demonstrated broad applicability in Suzuki couplings of various heteroaryl halides.

Mechanistic Insights: The Engine of the Suzuki Coupling

A fundamental understanding of the catalytic cycle is essential for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Formation CoupledProduct Coupled Product (Ar-Ar') ArAr_prime Ar-Ar' ArylHalide Bromothiophene (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling. Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Bromothiophene Phenylboronic acid K₂CO₃ B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvents: 1,4-Dioxane/H₂O B->C D Heat to 90°C Stir for 12h C->D E Cool & Dilute D->E F Wash & Dry E->F G Concentrate F->G H Purify G->H caption Figure 2: Experimental Workflow for Suzuki Coupling.

Sources

A Researcher's Guide to Spectroscopic Analysis in Thiophene Bromination: From Starting Material to Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of thiophene and its brominated products, 2-bromothiophene and 2,5-dibromothiophene. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as a self-validating system for monitoring reaction progress and confirming product identity with high fidelity.

The Chemical Context: Why Thiophene Bromination Matters

Thiophene, a sulfur-containing aromatic heterocycle, is a foundational building block in medicinal chemistry and materials science.[1] Its electron-rich nature makes it susceptible to electrophilic aromatic substitution, a class of reactions pivotal for functionalizing the thiophene core. Bromination is a fundamental example of this reactivity, installing versatile bromine atoms that can be used as synthetic handles in subsequent cross-coupling reactions (e.g., Suzuki, Stille) to build more complex molecular architectures.[2][3]

The reaction typically proceeds sequentially. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS), one can selectively synthesize 2-bromothiophene.[4][5] The addition of a second equivalent of the brominating agent leads to the formation of the symmetrically substituted 2,5-dibromothiophene.[6][7] Precise control and unambiguous verification of each step are critical, and this is where spectroscopic analysis becomes indispensable.

Experimental Workflow: Synthesis and Analysis

Synthesis of Brominated Thiophenes

This protocol is adapted from established methods which prioritize control and yield.[4][7][8]

Objective: To synthesize 2-bromothiophene and 2,5-dibromothiophene from thiophene.

Materials:

  • Thiophene (C₄H₄S)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Protocol for 2-Bromothiophene (Mono-bromination):

  • In a 250 mL round-bottom flask, dissolve thiophene (1.0 eq.) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 eq.) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield 2-bromothiophene as a clear liquid.

Protocol for 2,5-Dibromothiophene (Di-bromination):

  • Follow the same initial setup as above, dissolving thiophene (1.0 eq.) in acetonitrile.

  • Slowly add N-Bromosuccinimide (2.1 eq.) portion-wise. The reaction is exothermic; maintain the temperature below 40°C.

  • After the addition is complete, stir at room temperature for 4-6 hours, or until TLC analysis shows the disappearance of the mono-brominated intermediate.

  • Work-up and extraction are identical to the mono-bromination procedure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to yield 2,5-dibromothiophene.

Spectroscopic Data Acquisition

¹H and ¹³C NMR Spectroscopy:

  • Spectra are recorded on a 300 MHz or 400 MHz spectrometer.[9]

  • Samples are dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

Infrared (IR) Spectroscopy:

  • Spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Liquid samples (thiophene, 2-bromothiophene) can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed using a KBr pellet.[1]

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using a spectrometer with Electron Ionization (EI).

  • The data is reported as a mass-to-charge ratio (m/z).

The overall experimental process is summarized in the workflow diagram below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Thiophene Thiophene (Starting Material) NBS1 + 1 eq. NBS in Acetonitrile Thiophene->NBS1 NBS2 + 2 eq. NBS in Acetonitrile Thiophene->NBS2 Analysis_SM NMR, IR, MS Analysis of Thiophene Thiophene->Analysis_SM Product1 Crude 2-Bromothiophene NBS1->Product1 Purification1 Purification (Distillation) Product1->Purification1 Product2 Crude 2,5-Dibromothiophene NBS2->Product2 Purification2 Purification (Distillation/Recrystallization) Product2->Purification2 Final1 Pure 2-Bromothiophene Purification1->Final1 Final2 Pure 2,5-Dibromothiophene Purification2->Final2 Analysis_P1 NMR, IR, MS Analysis of Product 1 Final1->Analysis_P1 Analysis_P2 NMR, IR, MS Analysis of Product 2 Final2->Analysis_P2

Caption: Experimental workflow for thiophene bromination and analysis.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparing the spectra of the starting material and products. The introduction of bromine atoms systematically alters the electronic and symmetric properties of the thiophene ring, leading to predictable and identifiable changes in the resulting spectra.

¹H NMR Spectroscopy: A Map of Proton Environments

¹H NMR spectroscopy provides a detailed picture of the proton environments within a molecule. The bromination of thiophene results in dramatic and easily interpretable changes.

  • Thiophene: Due to its C₂ᵥ symmetry, thiophene exhibits two distinct proton signals. The protons at the 2 and 5 positions (α-protons) are equivalent, as are the protons at the 3 and 4 positions (β-protons). This results in two multiplets around δ 7.3 and δ 7.1 ppm.

  • 2-Bromothiophene: The introduction of a single bromine atom at the 2-position breaks the molecule's symmetry. All three remaining protons are now chemically distinct, giving rise to three separate signals. The bromine atom's electron-withdrawing nature deshields adjacent protons, causing downfield shifts. The proton at the 5-position is typically the most downfield.[10]

  • 2,5-Dibromothiophene: The symmetry is restored. The two bromine atoms at the 2 and 5 positions render the remaining two protons at the 3 and 4 positions chemically and magnetically equivalent. This elegant symmetry results in a single sharp peak (a singlet) in the ¹H NMR spectrum, providing definitive evidence of successful di-substitution.[11]

CompoundProton PositionChemical Shift (δ, ppm)Multiplicity
Thiophene H-2, H-5~7.3Multiplet
H-3, H-4~7.1Multiplet
2-Bromothiophene [10]H-5~7.21Doublet of Doublets
H-3~7.04Doublet of Doublets
H-4~6.86Doublet of Doublets
2,5-Dibromothiophene [11]H-3, H-4~6.71Singlet
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing information about the carbon framework. The large chemical shift range and sensitivity to substituents make it a powerful tool for confirming bromination.

  • Thiophene: Shows two signals corresponding to the two unique carbon environments (C2/C5 and C3/C4).

  • 2-Bromothiophene: The broken symmetry results in four distinct carbon signals. The most significant change is the signal for the carbon directly bonded to the bromine (C2), which is shifted upfield due to the "heavy atom effect".[12]

  • 2,5-Dibromothiophene: The molecule's symmetry leads to only two signals. The C2/C5 signal, corresponding to the carbons bonded to bromine, appears at a characteristic upfield position, while the C3/C4 signal is also distinct.[13]

CompoundCarbon PositionChemical Shift (δ, ppm)
Thiophene C-2, C-5~125.6
C-3, C-4~127.3
2-Bromothiophene [12]C-3~126.5
C-4~128.4
C-5~130.5
C-2~112.5
2,5-Dibromothiophene [13]C-3, C-4~131.0
C-2, C-5~112.0
Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes

IR spectroscopy probes the vibrational modes of a molecule. While the spectra can be complex, the "fingerprint region" (< 1500 cm⁻¹) and the C-H bending region provide valuable structural clues.

  • Thiophene: The spectrum shows characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and various ring stretching and C-H bending vibrations in the fingerprint region.[14][15] A prominent C-H out-of-plane bending mode is observed around 700 cm⁻¹.

  • Brominated Thiophenes: The primary diagnostic change is in the C-H out-of-plane bending modes. The substitution pattern on an aromatic ring strongly influences the positions of these bands.[16] The loss of C-H bonds upon bromination leads to the disappearance of certain C-H related peaks and the appearance of new patterns indicative of the new substitution. For 2,5-dibromothiophene, the out-of-plane bend for the two adjacent hydrogens is a key feature. A C-Br stretching vibration may also be observed at lower frequencies (< 600 cm⁻¹), though it can be weak.

CompoundKey Vibrational Bands (cm⁻¹)Assignment
Thiophene [14]~3100Aromatic C-H Stretch
1400-1600C=C Ring Stretching
~700C-H Out-of-plane Bending
Bromothiophenes Shift in 700-900 regionAltered C-H Out-of-plane Bending
< 600C-Br Stretch
Mass Spectrometry: The Definitive Bromine Signature

Mass spectrometry is arguably the most definitive technique for confirming the incorporation of bromine. This is due to the unique isotopic distribution of bromine.

  • Natural Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[17] This gives any bromine-containing fragment a characteristic "doublet" of peaks separated by 2 m/z units.

  • Thiophene: The mass spectrum shows a single molecular ion peak (M⁺) at m/z = 84, corresponding to the molecular weight of C₄H₄S.[18]

  • 2-Bromothiophene: The molecular ion appears as a pair of peaks of almost equal intensity at m/z = 162 and m/z = 164, corresponding to [C₄H₃⁷⁹BrS]⁺ and [C₄H₃⁸¹BrS]⁺. This M⁺/(M+2)⁺ pattern is an unmistakable signature for a molecule containing one bromine atom.[10]

  • 2,5-Dibromothiophene: A molecule with two bromine atoms will have three possibilities: both are ⁷⁹Br, one is ⁷⁹Br and one is ⁸¹Br, or both are ⁸¹Br. This results in a characteristic triplet of peaks for the molecular ion:

    • M⁺: at m/z = 240 ([C₄H₂⁷⁹Br₂S]⁺)

    • (M+2)⁺: at m/z = 242 ([C₄H₂⁷⁹Br⁸¹BrS]⁺)

    • (M+4)⁺: at m/z = 244 ([C₄H₂⁸¹Br₂S]⁺) The relative intensity of these peaks is approximately 1:2:1, providing conclusive evidence for the presence of two bromine atoms.[19]

G cluster_logic Spectroscopic Identification Logic cluster_ms_results MS Results cluster_nmr_results NMR Results Unknown Unknown Reaction Product MS Mass Spec Analysis Unknown->MS NMR ¹H & ¹³C NMR Analysis Unknown->NMR IR IR Analysis Unknown->IR MS_M M⁺ peak at m/z 162/164 (1:1 ratio)? MS->MS_M MS_M2 M⁺ peak at m/z 240/242/244 (1:2:1 ratio)? MS->MS_M2 NMR_H1 ¹H: 3 distinct signals? ¹³C: 4 distinct signals? NMR->NMR_H1 NMR_H2 ¹H: 1 singlet? ¹³C: 2 signals? NMR->NMR_H2 ID1 Identified as 2-Bromothiophene MS_M->ID1 ID2 Identified as 2,5-Dibromothiophene MS_M2->ID2 NMR_H1->ID1 NMR_H2->ID2

Caption: Logic diagram for identifying bromination products.

Conclusion

The spectroscopic comparison of thiophene and its brominated derivatives provides a clear and compelling case study in structure elucidation. Each analytical technique offers a unique piece of the puzzle. ¹H and ¹³C NMR resolve the molecular symmetry and electronic environment of the nuclei. IR spectroscopy provides a vibrational fingerprint sensitive to substitution patterns. Finally, mass spectrometry delivers an unambiguous confirmation of the number of bromine atoms incorporated into the structure through its characteristic isotopic patterns.

By employing these techniques in concert, researchers can create a self-validating system that ensures the integrity of their synthetic protocols. This analytical rigor is fundamental to the successful development of novel pharmaceuticals and advanced materials derived from the versatile thiophene scaffold.

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Aminothiophene-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-aminothiophene-3-carboxylic acid analogs, a class of heterocyclic compounds with significant therapeutic potential. We will delve into their synthesis, in vitro biological activities, and in vivo efficacy, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

Introduction: The Versatile 5-Aminothiophene-3-Carboxylic Acid Scaffold

The 5-aminothiophene-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1] Its inherent structural features allow for facile derivatization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the discovery of potent analogs with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] This guide will focus on a comparative analysis of these analogs, providing a framework for their rational design and evaluation.

Synthesis of 5-Aminothiophene-3-Carboxylic Acid Analogs: The Gewald Reaction

A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation. This reaction's efficiency and tolerance for a variety of substrates make it a preferred method for generating libraries of 5-aminothiophene-3-carboxylic acid analogs for screening.

The general mechanism involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a basic catalyst. The choice of reactants allows for the introduction of diverse substituents at the 4- and 5-positions of the thiophene ring, while modifications of the nitrile and subsequent reactions can vary the functionality at the 3-position.

Below is a generalized workflow for the Gewald synthesis:

cluster_reactants Reactants ketone Ketone/Aldehyde (R1, R2) reaction Gewald Reaction ketone->reaction nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) nitrile->reaction sulfur Elemental Sulfur (S8) sulfur->reaction catalyst Base Catalyst (e.g., Morpholine, Triethylamine) catalyst->reaction Catalyzes solvent Solvent (e.g., Ethanol, DMF) solvent->reaction Medium product 2-Amino-4,5-disubstituted-thiophene-3-carboxylate reaction->product

Caption: Generalized workflow of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxylates.

Comparative In Vitro Evaluation of Analogs

The in vitro assessment of 5-aminothiophene-3-carboxylic acid analogs is critical for elucidating their mechanism of action and identifying promising candidates for further development. Here, we compare the performance of representative analogs across key biological assays.

Anticancer and Kinase Inhibition Activity

A significant area of investigation for this class of compounds is their potential as anticancer agents, often linked to their ability to inhibit various protein kinases involved in tumor growth and angiogenesis.[1]

Key Targets and Rationale:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[4]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of this receptor tyrosine kinase is a driving factor in several cancers.[1]

  • JNK (c-Jun N-terminal Kinase): These are stress-activated protein kinases involved in apoptosis and inflammation, making them targets in both cancer and inflammatory diseases.[5]

Comparative Data:

The following table summarizes the in vitro activity of selected 5-aminothiophene-3-carboxamide analogs against various cancer cell lines and kinases.

Compound IDR1R2Target Cell Line/KinaseIC50 (µM)Reference
Analog A PhenylHHepG-2 (Liver Cancer)5.46[6]
Analog B 4-ChlorophenylHHCT-116 (Colon Cancer)7.8[7]
Analog C 2,5-Difluorobenzamido4-ChlorophenylANO10.024[8]
Compound 5 Arylamino-acetamidoPhenylaminoVEGFR-20.59
Compound 21 Arylamino-acetamidoPhenylaminoVEGFR-21.29
Compound 16e Serine side chainHEGFR0.094[9]

Structure-Activity Relationship (SAR) Insights:

  • Kinase Inhibition: The nature of the substituent at the 2-amino group and the 4- and 5-positions of the thiophene ring significantly influences kinase inhibitory activity. For instance, bulky aromatic groups at the 4-position and specific amido functionalities at the 2-position have been shown to be crucial for potent VEGFR-2 and EGFR inhibition.[4][9]

  • Anticancer Activity: A strong correlation is often observed between kinase inhibition and cytotoxic activity against cancer cell lines. Analogs with potent VEGFR-2 inhibition, for example, tend to exhibit significant anti-proliferative effects against highly vascularized tumors.[4] The substitution pattern on the thiophene ring also plays a critical role in the cytotoxic potency.[6]

Signaling Pathway Visualization:

The diagram below illustrates the VEGFR-2 signaling pathway, a primary target for many of the discussed anticancer analogs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regulates Inhibitor 5-Aminothiophene Analog (e.g., Compound 5) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 5-aminothiophene analogs.

Antimicrobial Activity

Certain 5-aminothiophene-3-carboxylic acid analogs have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The evaluation of their Minimum Inhibitory Concentration (MIC) is a standard method to quantify this activity.

Comparative Data:

The following table presents the MIC values of a series of 3-aminothiophene-2-carboxylate derivatives against common bacterial strains.

Compound IDR GroupE. coli (MIC µg/mL)S. aureus (MIC µg/mL)Reference
Analog 1 Unsubstituted Phenyl>100>100[2]
Analog 4 4-Chlorophenyl1020[2]
Analog 5 4-Methoxyphenyl1010[2]
Analog 9 4-Nitrophenyl1020[2]
Gentamicin (Standard)1010[2]

Structure-Activity Relationship (SAR) Insights:

The presence and nature of substituents on the phenyl ring attached to the thiophene core are critical for antibacterial activity. Electron-withdrawing groups (e.g., chloro, nitro) and electron-donating groups (e.g., methoxy) at the para position of the phenyl ring appear to enhance the antibacterial potency compared to the unsubstituted analog.[2]

Comparative In Vivo Evaluation of Analogs

In vivo studies are essential to assess the pharmacokinetic profile and therapeutic efficacy of lead compounds in a whole-organism context.

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a cornerstone for the preclinical evaluation of anticancer drug candidates.[10]

Experimental Approach:

A typical workflow involves implanting human cancer cells subcutaneously into mice. Once tumors are established, the animals are treated with the test compounds, and tumor growth is monitored over time.

cluster_treatment Treatment Phase start Implant Human Cancer Cells (e.g., MCF-7) tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat_vehicle Vehicle Control randomize->treat_vehicle treat_analog 5-Aminothiophene Analog randomize->treat_analog treat_standard Standard Drug (e.g., Doxorubicin) randomize->treat_standard monitor Monitor Tumor Volume and Body Weight treat_vehicle->monitor treat_analog->monitor treat_standard->monitor endpoint Endpoint: Tumor Excision and Analysis monitor->endpoint

Caption: Workflow for in vivo anticancer efficacy testing using a xenograft model.

Comparative Efficacy:

Studies on thiophenyl thienopyrimidinone derivatives, which share a similar structural backbone, have shown a significant reduction in tumor growth in breast cancer mouse xenograft models. The in vivo inhibitory effects mirrored the trends observed in in vitro experiments, with the most potent in vitro compounds also demonstrating the greatest tumor growth inhibition in vivo.[10]

Analgesic Activity in Pain Models

The formalin test is a widely used model to assess the analgesic activity of compounds, distinguishing between neurogenic and inflammatory pain.

Experimental Approach:

The test involves injecting a dilute formalin solution into the paw of a rodent and observing the amount of time the animal spends licking or biting the injected paw. The response is biphasic: an early phase corresponding to acute nociceptive pain and a late phase reflecting inflammatory pain.

Comparative Efficacy:

A study on 4-arylthiophene-3-carboxylic acid analogs identified a potent inhibitor of the ANO1 channel, compound 42 , with an IC50 of 0.79 µM.[3] In vivo, this compound significantly attenuated allodynia in both the formalin test and a chronic constriction injury model when administered intragastrically.[3] This demonstrates the potential of this subclass of thiophene derivatives as orally bioavailable analgesics. Another optimized analog, DFBTA , with an ANO1 IC50 of 24 nM, showed efficacy comparable to clinical drugs in inflammatory pain models.[8]

Pharmacokinetic Considerations:

The efficacy of clinical chemotherapies and other drugs is often limited by poor pharmacokinetics. For the promising analgesic analog DFBTA , pharmacokinetic studies revealed excellent oral bioavailability (>75%) and limited brain penetration, which can be a desirable safety feature.[8]

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminothiophene-3-carboxylic acid analogs and incubate for the desired exposure time (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (VEGFR-2)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often performed using an ELISA-based format.

Protocol:

  • Assay Plate Preparation: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).

  • Kinase Reaction: In each well, add the recombinant VEGFR-2 enzyme, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 30°C for a specified period to allow the phosphorylation reaction to occur.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: Add a chromogenic or chemiluminescent substrate for the enzyme on the secondary antibody and measure the resulting signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The 5-aminothiophene-3-carboxylic acid scaffold has proven to be a rich source of biologically active molecules with therapeutic potential across multiple disease areas. This guide has provided a comparative overview of the in vitro and in vivo evaluation of these analogs, highlighting key structure-activity relationships and providing detailed experimental protocols.

Future research in this area should focus on:

  • Lead Optimization: Further derivatization of the most promising analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy in Diverse Models: Evaluation of lead compounds in a broader range of preclinical disease models to validate their therapeutic potential.

  • Safety and Toxicology: Comprehensive assessment of the safety profile of lead candidates to support their advancement into clinical development.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile 5-aminothiophene-3-carboxylic acid scaffold.

References

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A Senior Application Scientist's Guide to the Synthesis of Halogenated 2-Thiophenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Halogenated 2-thiophenecarboxylic acids are pivotal building blocks in medicinal chemistry and materials science, finding application in the synthesis of pharmaceuticals, agrochemicals, and organic electronics. The strategic placement of halogens on the thiophene ring allows for fine-tuning of molecular properties and provides a handle for further functionalization through cross-coupling reactions. This guide provides a comparative analysis of the primary synthetic routes to these valuable compounds, offering insights into the rationale behind procedural choices, detailed experimental protocols, and comparative data to inform your synthetic strategy.

Strategic Approaches to Halogenated 2-Thiophenecarboxylic Acids

The synthesis of halogenated 2-thiophenecarboxylic acids can be broadly categorized into two main strategies:

  • Route A: Direct Halogenation of 2-Thiophenecarboxylic Acid. This is the most straightforward approach, involving the direct electrophilic halogenation of the pre-existing carboxylic acid. The success of this strategy hinges on the regioselectivity of the halogenation, which is influenced by the directing effects of the carboxyl group and the inherent reactivity of the thiophene ring.

  • Route B: Halogenation Followed by Carboxylation. This versatile strategy involves the initial synthesis of a halogenated thiophene, followed by the introduction of the carboxylic acid group at the 2-position. This approach offers greater control over the final product's structure, particularly for isomers that are not readily accessible through direct halogenation.

The choice between these routes is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic_Strategies cluster_A Route A: Direct Halogenation cluster_B Route B: Halogenation then Carboxylation Start Starting Material A1 2-Thiophenecarboxylic Acid Start->A1 B1 Halogenated Thiophene Start->B1 Halogenation of Thiophene End Halogenated 2-Thiophenecarboxylic Acid A2 Electrophilic Halogenation A1->A2 [X+] A2->End B2 Carboxylation B1->B2 1. R-Li or Mg 2. CO2 B2->End

Figure 1: Primary synthetic strategies for halogenated 2-thiophenecarboxylic acids.

Route A: Direct Electrophilic Halogenation

Direct halogenation is an atom-economical approach that leverages the inherent reactivity of the thiophene ring. The electron-donating sulfur atom activates the ring towards electrophilic substitution, primarily at the C5 position (alpha to the sulfur and para to the deactivating carboxyl group).

Mechanism and Regioselectivity

The carboxylic acid group is an electron-withdrawing group and, in benzene chemistry, a meta-director. However, in the five-membered thiophene ring, the activating effect of the sulfur atom dominates, directing incoming electrophiles to the C5 position.[1] The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized cationic intermediate (the sigma complex).

Electrophilic_Halogenation_Mechanism Substrate 2-Thiophenecarboxylic Acid Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Attack by π-system Electrophile X+ Electrophile->Intermediate Product 5-Halo-2-thiophenecarboxylic Acid Intermediate->Product -H+

Figure 2: Mechanism of electrophilic halogenation of 2-thiophenecarboxylic acid.

Comparative Analysis of Halogenating Agents
HalogenationReagent(s)Typical ConditionsYieldComments
Bromination Br₂ in Acetic AcidRoom temperature, 1-2 hours~41% (for 3-thiophenecarboxylic acid)Highly corrosive and toxic reagent.[2]
N-Bromosuccinimide (NBS) in Acetic AcidRoom temperatureGoodMilder and easier to handle than Br₂.[1]
Chlorination Sulfuryl chloride (SO₂Cl₂)Can be used for chlorination of thiophenes.VariableReaction can be aggressive.
Iodination I₂ / HIO₃ or other oxidizing agentsRequires an oxidizing agent to generate the electrophilic iodine species.ModerateThiophene can be sensitive to strong oxidizing conditions.
Experimental Protocol: Synthesis of 5-Bromo-2-thiophenecarboxylic Acid

This protocol is a representative procedure for the direct bromination of 2-thiophenecarboxylic acid.

Materials:

  • 2-Thiophenecarboxylic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxylic acid (1.0 eq.) in glacial acetic acid.

  • To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure 5-bromo-2-thiophenecarboxylic acid.[1]

Route B: Halogenation Followed by Carboxylation

This two-step approach offers superior regiochemical control, allowing for the synthesis of 3- and 4-halogenated 2-thiophenecarboxylic acids, which are inaccessible via direct halogenation of the parent carboxylic acid. The key step is the formation of an organometallic intermediate from a pre-halogenated thiophene, which is then quenched with carbon dioxide.

Organometallic Intermediates: Lithiates vs. Grignard Reagents

The choice between an organolithium or a Grignard reagent is a critical decision in this synthetic route.

  • Organolithium Reagents: Typically generated via lithium-halogen exchange at low temperatures (e.g., -78 °C) using alkyllithiums like n-BuLi or t-BuLi. These reagents are highly reactive and offer rapid carboxylation.

  • Grignard Reagents: Prepared by the reaction of an organohalide with magnesium metal. While generally less reactive than organolithiums, they are often more tolerant of a wider range of functional groups.

Carboxylation_Routes cluster_Li Lithiation Route cluster_Mg Grignard Route Start Halogenated Thiophene Thienyllithium Thienyllithium Intermediate Start->Thienyllithium Li-Halogen Exchange Grignard Thienylmagnesium Halide Start->Grignard Grignard Formation Li_reagent n-BuLi, THF, -78 °C Carboxylate_Li Halogenated 2-Thiophenecarboxylic Acid Thienyllithium->Carboxylate_Li 1. CO2 (dry ice) 2. H3O+ Mg_reagent Mg, THF Carboxylate_Mg Halogenated 2-Thiophenecarboxylic Acid Grignard->Carboxylate_Mg 1. CO2 (dry ice) 2. H3O+

Figure 3: Comparison of lithiation and Grignard routes for carboxylation.

Experimental Protocol: Synthesis of 3-Bromo-2-thiophenecarboxylic Acid via Lithiation

This protocol details the synthesis of 3-bromo-2-thiophenecarboxylic acid from 3-bromothiophene.

Materials:

  • 3-Bromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 3-bromothiophene (1.0 eq.) to the cooled THF.

  • Slowly add n-BuLi (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and quickly, transfer the thienyllithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Allow the mixture to warm to room temperature. The excess CO₂ will sublime.

  • Quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-2-thiophenecarboxylic acid. The product can be further purified by recrystallization.

Palladium-Catalyzed Carboxylation: A Modern Alternative

Recent advances have led to the development of palladium-catalyzed carboxylation of aryl halides using CO₂ as the C1 source.[3] This method avoids the need for stoichiometric organometallic reagents and often proceeds under milder conditions. A typical catalytic system involves a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand.[4]

Advantages:

  • Avoids the use of highly reactive and pyrophoric organolithium reagents.

  • Generally more tolerant of sensitive functional groups.

Disadvantages:

  • Requires a transition metal catalyst and ligands, which can be expensive.

  • Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and pressure) is often necessary.

Synthesis of Specific Isomers: A Comparative Overview

Target CompoundPreferred Synthetic RouteKey Considerations
5-Halo-2-thiophenecarboxylic Acids Direct HalogenationMost direct route. Regioselectivity is high for the 5-position.
3-Halo-2-thiophenecarboxylic Acids Halogenation followed by Carboxylation (Lithiation or Grignard)Requires a 3-halothiophene starting material. Lithiation is generally efficient for this transformation.
4-Halo-2-thiophenecarboxylic Acids Multi-step synthesis from a substituted thiophene.For example, 4-chloro-2-thiophenecarboxylic acid can be prepared from 2-thiophenecarboxaldehyde via regioselective chlorination followed by oxidation.[5]

Conclusion

The synthesis of halogenated 2-thiophenecarboxylic acids offers a rich landscape of chemical transformations. For 5-halogenated derivatives, direct electrophilic halogenation is a viable and atom-economical approach. For other isomers, a strategy involving the initial preparation of a halogenated thiophene followed by carboxylation via an organometallic intermediate provides the necessary regiochemical control. The choice between lithiation and Grignard-based methods will depend on the specific substrate and desired reactivity. Emerging palladium-catalyzed methodologies present a promising alternative, offering a milder and more functional-group-tolerant approach. Careful consideration of the target isomer, available starting materials, and desired scale will guide the synthetic chemist to the most efficient and effective route.

References

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